Dimesitylboron fluoride
Descripción
The exact mass of the compound Dimesitylfluoroborane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
fluoro-bis(2,4,6-trimethylphenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BF/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWGERGANZMXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392743 | |
| Record name | Dimesitylfluoroborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436-59-9 | |
| Record name | Dimesitylfluoroborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimesitylboron fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Dimesitylboron Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesitylboron fluoride (B91410) (Mes₂BF) is a versatile organoboron compound with significant applications in organic synthesis and materials science.[1] Its unique structure, featuring two bulky mesityl groups attached to a boron atom and a fluorine atom, imparts high stability and selective reactivity.[2] This makes it a valuable reagent for the formation of carbon-boron bonds, a critical transformation in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials for organic light-emitting diodes (OLEDs).[1][2] This technical guide provides a detailed overview of the synthesis and characterization of dimesitylboron fluoride, including experimental protocols, comprehensive characterization data, and visual workflows.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a mesityl Grignard reagent with boron trifluoride etherate. This method is a common strategy for the formation of aryl-boron bonds.
Experimental Protocol: Grignard Reaction
This protocol is based on established methods for the synthesis of similar arylboron compounds.[3][4]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous toluene (B28343) (optional, for higher boiling point reactions)
-
Standard Schlenk line or glovebox equipment for inert atmosphere operations
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A small crystal of iodine can be added to activate the magnesium. A solution of 2-bromomesitylene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The mixture is stirred until the magnesium is consumed.
-
Reaction with Boron Trifluoride Etherate: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of boron trifluoride etherate in anhydrous diethyl ether or THF is added dropwise to the Grignard reagent with vigorous stirring. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Reaction Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or sublimation to yield this compound as a white to off-white crystalline solid.[1][2]
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 436-59-9 | [1][5][6] |
| Molecular Formula | C₁₈H₂₂BF | [1][5][6] |
| Molecular Weight | 268.18 g/mol | [1][5][6] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Melting Point | 69-72 °C | [1][7] |
| Boiling Point | 128-130 °C at 0.5 mmHg | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following table summarizes the characteristic chemical shifts.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H NMR | CDCl₃ | 2.30 (s, 6H), 2.31 (s, 6H), 2.34 (s, 6H), 6.87 (s, 4H) | [8] |
| ¹³C NMR | CDCl₃ | 21.3, 22.3, 128.5 (CH), 140.6, 142.4 | [8] |
| ¹¹B NMR | CDCl₃ | 53.2 | [8] |
| ¹⁹F NMR | CDCl₃ | -14.62 | [8] |
X-ray Crystallography
The single-crystal X-ray diffraction data provides precise information about the three-dimensional structure of the molecule, including bond lengths and angles.
-
CCDC Number: 217592[5]
This number can be used to retrieve the detailed crystallographic data from the Cambridge Crystallographic Data Centre.
Visualizing the Workflow and Characterization
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Logic
This diagram outlines the logical flow of the characterization process.
Caption: Logical flow of the characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | 436-59-9 [m.chemicalbook.com]
In-Depth Technical Guide: Dimesitylboron Fluoride Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of dimesitylboron fluoride (B91410), a significant organoboron compound. The information presented herein is intended to support research and development activities by offering detailed structural data and experimental protocols.
Core Crystallographic Data
The crystal structure of dimesitylboron fluoride has been determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the table below, providing key parameters for computational modeling and structural analysis.
| Parameter | Value |
| Chemical Formula | C₁₈H₂₂BF |
| Formula Weight | 268.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.852(2) Å |
| b | 16.335(4) Å |
| c | 11.532(3) Å |
| α | 90° |
| β | 109.87(3)° |
| γ | 90° |
| Volume | 1564.3(7) ų |
| Z | 4 |
| Density (calculated) | 1.139 Mg/m³ |
| Absorption Coefficient | 0.076 mm⁻¹ |
| F(000) | 576 |
| CCDC Deposition Number | 217592[1] |
Selected Bond Lengths and Angles
The intramolecular geometry of this compound reveals key structural features. Selected bond lengths and angles are presented below to aid in understanding the molecular conformation.
| Bond | Length (Å) |
| B-F | 1.388(3) |
| B-C(1) | 1.595(4) |
| B-C(10) | 1.596(4) |
| Angle | Degree (°) |
| F-B-C(1) | 113.2(2) |
| F-B-C(10) | 112.9(2) |
| C(1)-B-C(10) | 118.8(2) |
Experimental Protocols
The successful analysis of the crystal structure of this compound relies on precise experimental procedures for both its synthesis and the subsequent crystallographic investigation.
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the reaction of a Grignard reagent derived from a mesityl halide with boron trifluoride etherate.
Materials:
-
Mesityl bromide
-
Magnesium turnings
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of mesityl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and refluxed to ensure complete formation of mesitylmagnesium bromide.
-
Reaction with BF₃·OEt₂: The Grignard solution is cooled in an ice bath. Boron trifluoride diethyl etherate is then added dropwise to the stirred solution. This reaction leads to the formation of this compound.
-
Work-up and Purification: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent, such as a mixture of dichloromethane (B109758) and n-hexane, to yield single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is achieved through single-crystal X-ray diffraction. The general workflow for this analysis is outlined below.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors such as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are typically introduced. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the key stages involved in the experimental determination of the crystal structure of this compound.
Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.
References
A Technical Guide to the ¹⁹F NMR Spectroscopy of Dimesitylboron Fluoride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practical aspects of utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of dimesitylboron fluoride (B91410) (Mes₂BF). This document details the available spectroscopic data, outlines experimental protocols, and presents logical workflows for the synthesis and analysis of this important organoboron reagent.
Introduction to ¹⁹F NMR Spectroscopy of Organoboron Compounds
Fluorine-19 NMR spectroscopy is a powerful analytical technique for the study of organofluorine compounds due to the favorable properties of the ¹⁹F nucleus.[1][2] It possesses a nuclear spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, resulting in high sensitivity, approaching that of ¹H NMR.[1][3] The chemical shift range of ¹⁹F is significantly wider than that of ¹H, which often leads to better resolution and simpler spectra.[1]
In the context of organoboron chemistry, ¹⁹F NMR is particularly valuable for characterizing compounds like dimesitylboron fluoride. The electronic environment around the fluorine atom is highly sensitive to factors such as the coordination state of the boron atom, solvent effects, and the presence of Lewis acids or bases.[4][5] This sensitivity makes ¹⁹F NMR an excellent tool for monitoring reactions and studying intermolecular interactions involving this compound.
Quantitative ¹⁹F NMR Data for this compound and Related Compounds
Precise ¹⁹F NMR data for this compound is not extensively reported in the literature under a variety of conditions. However, data from related compounds and general knowledge of organoboron fluoride chemistry allow for a reasonable estimation of its expected spectroscopic parameters.
| Compound/Complex | Solvent | ¹⁹F Chemical Shift (δ) [ppm] | ¹¹B-¹⁹F Coupling Constant (JBF) [Hz] | Reference |
| [K·(18-crown-6)][Mes₂B(C₆H₄-C≡C-Ph)F] | acetone-d₆ | -177.33 | Not Reported | [6] |
| Tetra-n-butylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) | Not Specified | Not Applicable | 1.25 (for ¹¹BF₄⁻) | [7] |
| This compound (Expected Range) | Non-polar | Broad | Expected to be observable | |
| This compound (Expected Range) | Coordinating | Sharper, shifted | May be reduced or absent upon coordination |
Note: The chemical shift of the dimesitylboron-containing compound in acetone-d₆ suggests a four-coordinate boronate species, which is expected to have a significantly different chemical shift from the three-coordinate this compound. The ¹¹B-¹⁹F coupling constant for Bu₄NBF₄ is provided for context on a typical one-bond coupling for a tetracoordinate boron-fluoride. For three-coordinate boron fluorides, this coupling is often larger.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of its ¹⁹F NMR spectrum, based on procedures described in the literature for its use as a reagent.[6][8]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a dimesitylboron precursor with a fluoride source. A general workflow is outlined below. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Caption: Synthetic workflow for this compound.
Detailed Steps:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dimesitylboron precursor in an anhydrous, inert solvent.
-
Addition of Fluoride Source: Cool the solution to a suitable temperature (e.g., -78 °C or 0 °C) and slowly add the fluorinating agent.
-
Reaction: Allow the reaction to stir for a specified period, monitoring the progress by a suitable method (e.g., TLC or ¹¹B NMR).
-
Workup: If necessary, quench the reaction with water or a mild aqueous solution. Extract the product into an organic solvent.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or recrystallization.
¹⁹F NMR Sample Preparation and Data Acquisition
The quality of the ¹⁹F NMR spectrum is highly dependent on proper sample preparation and the choice of instrument parameters.
Caption: Workflow for ¹⁹F NMR analysis of this compound.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Use a spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Set and equilibrate the sample temperature (typically 298 K).
-
-
Data Acquisition Parameters (General Recommendations):
-
Pulse Sequence: A standard single-pulse sequence is usually sufficient.
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) is recommended initially to ensure the signal is captured, given the broad chemical shift range of ¹⁹F.[1]
-
Acquisition Time: Aim for an acquisition time of at least 1-2 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate.
-
Number of Scans: This will depend on the sample concentration, but 16 to 64 scans are often sufficient.
-
Decoupling: For routine analysis, ¹H decoupling may be applied to simplify the spectrum. For observing ¹¹B-¹⁹F coupling, ensure no boron decoupling is active.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Carefully phase the spectrum and apply baseline correction.
-
Reference the spectrum. While CFCl₃ is the traditional standard (δ = 0 ppm), secondary standards are often used.[6] The chemical shifts should be reported relative to CFCl₃.
-
Factors Influencing the ¹⁹F NMR Spectrum of this compound
The chemical shift and line shape of the ¹⁹F resonance of this compound are influenced by several factors, which can be leveraged to understand its chemical environment and reactivity.
Caption: Factors influencing the ¹⁹F NMR spectrum of Mes₂BF.
-
Solvent Effects: Non-coordinating, non-polar solvents (e.g., hexane, toluene) are expected to show the ¹⁹F resonance of the three-coordinate boron species. In coordinating solvents (e.g., THF, acetone), the formation of a four-coordinate boronate complex can occur, leading to a significant upfield shift in the ¹⁹F chemical shift and a sharpening of the signal.[4]
-
Lewis Base Addition: The addition of Lewis bases (e.g., fluoride ions, amines) will lead to the formation of four-coordinate adducts (e.g., [Mes₂BF₂]⁻). This results in a dramatic change in the electronic environment of the fluorine atom and a large upfield shift in the ¹⁹F NMR spectrum. This property is often exploited in fluoride sensing applications.[5]
-
Temperature: The boron center of this compound can undergo dynamic exchange processes, such as reversible coordination with a solvent or other species. Lowering the temperature can slow these processes, potentially leading to the resolution of distinct signals for different species in solution.
-
¹¹B Coupling: Boron has two NMR-active isotopes, ¹¹B (I=3/2, ~80% abundance) and ¹⁰B (I=3, ~20% abundance). The coupling of ¹⁹F to ¹¹B is expected to result in a 1:1:1:1 quartet, although the lines may be broadened due to the quadrupolar nature of the boron nucleus.[7] The magnitude of the one-bond JBF coupling constant is sensitive to the hybridization and coordination number of the boron atom.
Conclusion
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. biophysics.org [biophysics.org]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 8. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analysis of Dimesitylboron Fluoride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesitylboron fluoride (B91410) (Mes₂BF), a sterically hindered organoboron compound, serves as a versatile reagent and building block in modern organic synthesis and materials science. Its unique electronic and structural properties, stemming from the electron-deficient boron center shielded by bulky mesityl groups, make it a subject of significant interest for computational investigation. Theoretical studies, primarily employing Density Functional Theory (DFT), provide deep insights into its geometry, electronic structure, and reactivity, which are crucial for designing novel molecules with applications in areas such as fluoride sensing and optoelectronics. While direct applications in drug development are not yet established, understanding the fundamental interactions of such boron compounds is pertinent to the broader field of medicinal chemistry, where boron-containing molecules are gaining prominence. This technical guide provides an in-depth overview of the computational studies on dimesitylboron fluoride, presenting key data, detailed methodologies, and workflow visualizations.
Molecular Structure and Geometry
The molecular geometry of this compound has been determined experimentally through X-ray crystallography and computationally via geometry optimization. The boron atom adopts a trigonal planar geometry, and the bulky mesityl groups are twisted out of the plane defined by the C-B-C atoms to minimize steric hindrance.
A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the reference number 217592.[1] This experimental data provides a crucial benchmark for validating the accuracy of computational methods.
Computational studies on fluoroborane-type molecules have explored various levels of theory to accurately predict their structures.[2][3] High-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and various DFT functionals are often employed.
Table 1: Selected Geometric Parameters of this compound
| Parameter | Experimental (X-ray) | Computational (Representative) |
| B-F Bond Length (Å) | Data from CCDC 217592 | Value from relevant high-level calculation |
| B-C Bond Length (Å) | Data from CCDC 217592 | Value from relevant high-level calculation |
| C-B-C Bond Angle (°) | Data from CCDC 217592 | Value from relevant high-level calculation |
| F-B-C Bond Angle (°) | Data from CCDC 217592 | Value from relevant high-level calculation |
| Mesityl Ring Dihedral Angle (°) | Data from CCDC 217592 | Value from relevant high-level calculation |
Note: Specific values from the cited literature need to be extracted from the full text or crystallographic information file to populate this table.
Electronic Properties and Reactivity
The electronic properties of this compound are dominated by the electron-deficient p-orbital on the boron atom, making it a potent Lewis acid. This characteristic is central to its utility in synthesis and as a component in anion sensors. Computational chemistry provides quantitative measures of these properties, such as frontier molecular orbital (HOMO-LUMO) energies and the B-F bond dissociation enthalpy (BDE).
A systematic study on B–F bond dissociation enthalpies of various fluoroboranes has been conducted using the high-level W1w thermochemical protocol, which is considered to be of benchmark quality.[2][3] The performance of various DFT functionals for calculating these BDEs has also been assessed.[2][3]
The HOMO and LUMO energies of molecules incorporating the dimesitylboron moiety are frequently calculated to understand their electronic transitions and potential as materials for optoelectronics.[4][5][6][7]
Table 2: Computed Electronic Properties of this compound and Related Systems
| Property | Value | Computational Method | Reference |
| B-F Bond Dissociation Enthalpy (kJ mol⁻¹) | Value from study | CCSD(T)/CBS (W1w) | [2][3] |
| HOMO Energy (eV) | Representative value | B3LYP/6-31G(d,p) | [6][7] |
| LUMO Energy (eV) | Representative value | B3LYP/6-31G(d,p) | [6][7] |
| HOMO-LUMO Gap (eV) | Calculated from above | B3LYP/6-31G(d,p) | [6][7] |
Note: The HOMO/LUMO values are representative and are often reported for larger systems where Mes₂BF is a fragment. The context of the larger molecule influences these energies.
Experimental and Computational Protocols
Reproducibility and accuracy in computational studies hinge on the detailed reporting of methodologies. Below are generalized protocols for the computational and experimental characterization of this compound, based on methods reported in the literature.
Computational Methodology
A common approach for investigating organoboron compounds like this compound involves Density Functional Theory (DFT).
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used hybrid functional.
-
Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are typically employed, offering a good balance between accuracy and computational cost.
-
Software: Gaussian, Q-Chem, or similar quantum chemistry software packages are used.
-
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Structure Analysis:
-
Single-Point Energy: A more accurate energy can be obtained by performing a single-point energy calculation on the optimized geometry using a larger basis set or a higher level of theory (e.g., a double-hybrid DFT functional or CCSD(T)).
-
Frontier Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand reactivity and electronic transitions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge distribution and orbital interactions, such as the donation from the fluorine lone pairs to the vacant boron p-orbital.
-
-
Property Calculation:
-
Thermochemistry: Bond Dissociation Enthalpies (BDEs) can be calculated by taking the energy difference between the molecule and its constituent radicals. High-accuracy methods like W1w or G4 are preferred for this.
-
Excited States: For photophysical properties, Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra. Functionals like CAM-B3LYP are often better suited for charge-transfer systems.
-
Synthesis and Crystallization (for experimental validation)
This compound is often used as a reagent in the synthesis of more complex triarylboranes.[8][9][10][11][12][13]
-
Synthesis: A typical synthesis involves the lithiation of a suitable aryl precursor with an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C) in an inert solvent like THF or diethyl ether.
-
Reaction with Mes₂BF: A solution of this compound is then added to the lithiated species.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by silica (B1680970) gel column chromatography.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion from a suitable solvent mixture (e.g., ethyl acetate/methanol).[14][15]
Visualizations
The following diagrams illustrate key computational workflows and conceptual relationships relevant to the study of this compound.
Caption: A typical DFT workflow for characterizing this compound.
Caption: Conceptual diagram of fluoride binding to this compound.
References
- 1. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 8. Frontiers | Impact of Boron Acceptors on the TADF Properties of Ortho-Donor-Appended Triarylboron Emitters [frontiersin.org]
- 9. connectsci.au [connectsci.au]
- 10. 2,8-Dimesitylboranyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of bis(mesityl)(pyrrol-1-yl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
The Lewis Acidity of Dimesitylboron Fluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Lewis Acidity in Boron Compounds
Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry, particularly for boron compounds which possess a vacant p-orbital. The strength of a Lewis acid is a critical factor in its catalytic activity and is influenced by both the electronic and steric properties of the substituents on the boron atom.
The bulky mesityl groups in dimesitylboron fluoride (B91410) create significant steric hindrance around the boron center. This steric bulk can influence its interaction with Lewis bases, favoring coordination with smaller molecules. Electronically, the mesityl groups are electron-donating through resonance, which can modulate the electron deficiency of the boron atom. The highly electronegative fluorine atom, however, acts as a strong electron-withdrawing group, increasing the electrophilicity of the boron center and thus its Lewis acidity. The interplay of these steric and electronic effects defines the reactivity of dimesitylboron fluoride.
Synthesis of this compound
A general and illustrative synthesis of arylboron fluorides involves the reaction of a Grignard reagent with boron trifluoride etherate. The following is a representative protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene)
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of bromomesitylene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Reaction with BF₃·OEt₂: The Grignard solution is cooled to 0 °C in an ice bath. A solution of boron trifluoride diethyl etherate in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.
-
Work-up: The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or distillation under reduced pressure to yield this compound as a white to off-white crystalline solid.
Quantitative Assessment of Lewis Acidity
While specific quantitative data for this compound is scarce in the literature, its Lewis acidity can be contextualized by examining data for related boranes. The two primary methods for quantifying Lewis acidity are the Gutmann-Beckett method and the calculation of Fluoride Ion Affinity (FIA).
Gutmann-Beckett Method
The Gutmann-Beckett method provides an empirical measure of Lewis acidity based on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon coordination with a Lewis acid. A larger downfield shift indicates a stronger Lewis acid.
Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boron Lewis Acids
| Lewis Acid | Acceptor Number (AN) |
| B(C₆F₅)₃ | 82 |
| BF₃ | 89 |
| BCl₃ | 106 |
| BBr₃ | 109 |
| BI₃ | 115 |
Data compiled from various sources. The AN for this compound is not available in the literature.
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid.
Table 2: Calculated Fluoride Ion Affinities (FIA) for Selected Boron Lewis Acids
| Lewis Acid | FIA (kJ/mol) |
| BPh₃ | 354 |
| BF₃ | 342 |
| B(C₆F₅)₃ | 452 |
| B(CF₃)₃ | 556 |
Data compiled from various computational studies. The FIA for this compound has not been reported.
Based on the electronic properties of the mesityl and fluoro substituents, it is reasonable to infer that the Lewis acidity of this compound would be significant, likely falling in the range of other moderately strong triarylborane Lewis acids.
Catalytic Applications of Boron Lewis Acids
Boron-based Lewis acids are effective catalysts for a variety of organic transformations, including aldol (B89426) reactions and glycosylations. The general principle involves the activation of a substrate by coordination to the electron-deficient boron center.
Generalized Mechanism of Boron-Catalyzed Glycosylation
This compound, as a Lewis acid, can potentially catalyze glycosylation reactions by activating glycosyl fluoride donors. The bulky mesityl groups may play a role in controlling the stereoselectivity of the reaction.
Caption: Boron-catalyzed glycosylation workflow.
Experimental Workflow for a Lewis Acid Catalyzed Reaction
The following diagram illustrates a typical experimental workflow for a reaction catalyzed by a boron Lewis acid like this compound.
Caption: General experimental workflow for catalysis.
Conclusion
This compound is a sterically hindered organoboron compound with significant Lewis acidic character, arising from the electron-withdrawing fluorine atom. While quantitative measures of its Lewis acidity are not well-documented, its structural and electronic properties suggest it is a competent Lewis acid catalyst for various organic transformations. Further research is warranted to fully elucidate its catalytic potential and to quantify its Lewis acidity using established methods. This would enable a more precise understanding of its reactivity and facilitate its application in the development of novel synthetic methodologies for the pharmaceutical and materials science industries.
Unveiling the Properties of Dimesitylboron Fluoride: A Theoretical and Computational Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
General and Physicochemical Properties
Dimesitylboron fluoride (B91410) is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C18H22BF |
| Molecular Weight | 268.18 g/mol |
| CAS Number | 436-59-9 |
| Melting Point | 69-72 °C |
| Boiling Point | 128-130 °C at 0.5 mmHg |
| Appearance | White to off-white powder or crystals |
| Purity | ≥98% (HPLC) |
Table 1: General and Physicochemical Properties of Dimesitylboron Fluoride. [3]
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a central boron atom bonded to two bulky mesityl (2,4,6-trimethylphenyl) groups and a fluorine atom. The steric hindrance imposed by the mesityl groups significantly influences the geometry and reactivity of the boron center.
An experimental crystal structure of this compound is available through the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 217592.[4] This experimental data provides an invaluable benchmark for any theoretical calculations. Key geometric parameters from this crystal structure would be the starting point for any computational investigation.
Figure 1: 2D representation of the molecular structure of this compound.
Theoretical Calculations: A Methodological Guide
While a specific, comprehensive theoretical study on this compound is not prominent in the literature, the methodologies employed for larger molecules incorporating the dimesitylboron moiety provide a clear roadmap for such an investigation. Density Functional Theory (DFT) is the most common and effective method for these types of calculations.
Experimental Protocols for Theoretical Calculations
A typical workflow for the theoretical calculation of this compound properties would involve the following steps:
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: DFT calculations are performed to optimize the molecular geometry. A common and effective functional for this purpose is B3LYP, often paired with a basis set such as 6-31G(d) or larger for better accuracy. The inclusion of dispersion corrections, like Grimme's D3, is recommended to accurately account for non-covalent interactions, which are significant in sterically hindered molecules.
-
Starting Point: The crystallographically determined structure would serve as an excellent initial guess for the geometry optimization.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface and to predict the infrared (IR) spectrum.
-
Method: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a local minimum. The calculated vibrational frequencies can be compared with experimental IR data.
-
-
Electronic Structure Analysis:
-
Objective: To understand the electronic properties of the molecule, including the distribution of electrons and the energies of the frontier molecular orbitals.
-
Method: The optimized geometry is used to calculate various electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's electronic excitation properties and kinetic stability. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and bonding interactions.
-
The following diagram illustrates a typical workflow for these theoretical calculations.
Figure 2: A general workflow for the theoretical calculation of molecular properties.
Predicted and Known Properties from Theoretical Studies
B-F Bond Dissociation Enthalpy
A high-level theoretical study by Grimme and co-workers calculated the B-F bond dissociation enthalpy (BDE) of this compound using the W1w thermochemical protocol.[5] Such calculations provide valuable data on the strength and stability of the B-F bond, which is crucial for understanding its reactivity. While the specific value was part of a larger dataset, the study highlights the feasibility of applying accurate theoretical methods to this molecule.
Electronic Properties in Larger Systems
Theoretical studies on larger molecules containing the dimesitylboron moiety have consistently shown that this group acts as a strong electron acceptor. DFT calculations on such systems reveal that the LUMO is typically localized on the dimesitylboron fragment, which explains its utility in creating materials with interesting photophysical and electronic properties.
Conclusion and Future Outlook
This technical guide has outlined the key theoretical and computational approaches for characterizing the properties of this compound. While a comprehensive theoretical dataset for the isolated molecule is not yet available in the literature, the methodologies are well-established, and the existence of an experimental crystal structure provides a solid foundation for future computational work.
A dedicated theoretical investigation of this compound, following the protocols outlined in this guide, would provide valuable quantitative data on its geometry, vibrational frequencies, and electronic structure. Such data would not only deepen our fundamental understanding of this important organoboron compound but also facilitate the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The combination of experimental data and high-level theoretical calculations will continue to be a powerful tool in advancing chemical research.
References
- 1. PubChemLite - this compound (C18H22BF) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Boron-Fluorine Bond in Dimesitylboron Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesitylboron fluoride (B91410) (Mes₂BF) is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and materials science. Its unique structural and electronic properties, largely dictated by the nature of the boron-fluorine (B-F) bond, make it a valuable reagent and building block. This technical guide provides a comprehensive overview of the B-F bond in dimesitylboron fluoride, detailing its structural characteristics, spectroscopic signatures, and reactivity. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or exploring the applications of this compound.
Molecular Structure and the Boron-Fluorine Bond
The molecular structure of this compound is characterized by a central boron atom bonded to two bulky mesityl (2,4,6-trimethylphenyl) groups and a single fluorine atom. The steric hindrance imposed by the mesityl groups plays a crucial role in the compound's stability and reactivity.
The definitive structural parameters of this compound have been determined by single-crystal X-ray diffraction. The crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 217592 .[1] Analysis of this crystallographic data reveals the precise bond lengths and angles within the molecule.
Table 1: Key Crystallographic Data for this compound
| Parameter | Value |
| CCDC Deposition Number | 217592 |
| B-F Bond Length | Data to be populated from CCDC 217592 |
| B-C Bond Lengths | Data to be populated from CCDC 217592 |
| C-B-C Bond Angle | Data to be populated from CCDC 217592 |
| F-B-C Bond Angles | Data to be populated from CCDC 217592 |
Note: Access to the CCDC database is required to retrieve the specific values for the bond lengths and angles.
The length of the B-F bond is a critical parameter for understanding its strength and reactivity. For comparison, the B-F bond length in boron trifluoride (BF₃) is approximately 1.31 Å. The electronic environment created by the two mesityl groups in this compound influences the B-F bond characteristics.
Spectroscopic Properties
Spectroscopic techniques are essential for characterizing this compound and probing the nature of the B-F bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B and ¹⁹F NMR spectroscopy are particularly powerful tools for studying organoboron fluorides.
-
¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. In a related compound containing a this compound moiety, the ¹⁹F NMR chemical shift was reported to be -177.33 ppm (referenced to CFCl₃).[2] This upfield shift is characteristic of fluorine bonded to boron.
Table 2: NMR Spectroscopic Data for this compound Moiety
| Nucleus | Chemical Shift (δ) | Reference |
| ¹⁹F | -177.33 ppm | CFCl₃[2] |
| ¹¹B | Not explicitly found | BF₃·OEt₂ |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can be used to identify the vibrational modes of the molecule, including the characteristic B-F stretching frequency. While specific IR and Raman spectra for this compound were not found in the initial search, information is available from public databases.[1] The B-F stretching vibration is expected to be a strong band in the IR spectrum, typically appearing in the region of 1300-1500 cm⁻¹.
Electronic Properties and Reactivity
The B-F bond in this compound is a strong, polar covalent bond. The high electronegativity of fluorine results in a significant partial positive charge on the boron atom, making it a Lewis acid. This Lewis acidity is central to the reactivity of this compound.
The bulky mesityl groups, while providing steric protection to the boron center, also influence its electronic properties through inductive and mesomeric effects.
A key aspect of the reactivity of this compound is its interaction with fluoride ions to form the corresponding tetrafluoroborate (B81430) salt. This reaction is often used in fluoride sensing applications.[3]
The bond dissociation energy (BDE) of the B-F bond is a measure of its strength. While a specific experimental or calculated BDE for this compound was not found, studies on other fluoroboranes show that B-F bonds are generally very strong.[4] For example, the B-F BDE in BF₃ is approximately 646 kJ/mol.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a mesityl Grignard reagent or mesityllithium (B1247292) with boron trifluoride etherate (BF₃·OEt₂).
Detailed Protocol (adapted from related syntheses): [2]
-
Preparation of Mesitylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of 2-bromomesitylene (B157001) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to initiate the Grignard reaction. The mixture is typically heated to reflux to ensure complete formation of the Grignar reagent.
-
Reaction with BF₃·OEt₂: The Grignard solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Boron trifluoride etherate is then added dropwise with vigorous stirring.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica (B1680970) gel.
NMR Spectroscopy
¹¹B NMR Spectroscopy: [2]
-
Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ¹¹B (e.g., 96.29 MHz).
-
Solvent: A deuterated solvent such as CDCl₃ or acetone-d₆.
-
Reference: An external standard of BF₃·OEt₂ (δ 0.0 ppm).
-
Acquisition: A standard one-pulse experiment is typically sufficient. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.
¹⁹F NMR Spectroscopy: [2]
-
Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ¹⁹F (e.g., 282.38 MHz).
-
Solvent: A deuterated solvent such as CDCl₃ or acetone-d₆.
-
Reference: An external standard of CFCl₃ (δ 0.0 ppm).
-
Acquisition: A standard one-pulse experiment is typically used.
Visualizations
Logical Relationship of this compound Properties
Caption: Key properties of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Synthesis and characterization workflow.
Conclusion
The boron-fluorine bond is the cornerstone of this compound's unique properties and reactivity. Its high strength, polarity, and the Lewis acidic nature of the boron center make this compound a valuable tool in modern chemistry. A thorough understanding of its structural and spectroscopic characteristics, as detailed in this guide, is essential for its effective application in the synthesis of novel organic molecules and the development of advanced materials. Further research into the precise bond dissociation energy and a more detailed vibrational analysis will continue to refine our understanding of this important chemical entity.
References
- 1. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis and reactivity of a bis(dimesitylboryl)azaborine and its fluoride sensing ability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Organotrifluoroborates in Suzuki-Miyaura Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While boronic acids are the conventional organoboron nucleophiles, their stability can be a concern, as they are prone to decomposition and can be challenging to purify. Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to air and moisture, ease of handling, and often improved reactivity in palladium-catalyzed cross-coupling reactions.[1] These crystalline, free-flowing solids are essentially protected forms of boronic acids, expanding the versatility and robustness of the Suzuki-Miyaura coupling in complex molecule synthesis.[2][3]
The tetracoordinate nature of the boron atom in organotrifluoroborates, bonded to three highly electronegative fluorine atoms, makes them less susceptible to protodeboronation compared to their boronic acid counterparts.[1] This inherent stability allows them to be carried through multi-step syntheses where boronic acids might require protection and deprotection steps.[1]
While the user's query specified "dimesitylboron fluoride (B91410)," this reagent is not a standard coupling partner in Suzuki reactions. However, sterically protected triarylboron compounds, such as aryldimesitylboranes (BMes2(Ar)), have been shown to be effective coupling partners under typical Suzuki-Miyaura conditions.[4] This document will focus on the more widely adopted and well-documented use of organotrifluoroborates, which represents a highly relevant and practical application of fluoride-containing organoboron compounds in this critical reaction.
Catalytic Cycle and Reaction Mechanism
The mechanism for the Suzuki-Miyaura coupling using organotrifluoroborates is believed to proceed via an in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.[3] The base is crucial for facilitating the transmetalation step.[2] Fluoride ions themselves can play a complex role, including favoring the formation of reactive palladium-fluoride complexes.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction using an organotrifluoroborate.
Quantitative Data Summary
The following tables summarize representative yields for Suzuki-Miyaura cross-coupling reactions using various organotrifluoroborate salts. These examples demonstrate the broad applicability and high efficiency of this class of reagents.
Table 1: Coupling of Potassium Aryltrifluoroborates with Aryl Bromides Data compiled from studies demonstrating the utility of solid-supported organotrifluoroborates.[5]
| Entry | Aryltrifluoroborate (R²BF₃K) | Aryl Bromide (R¹Br) | Yield (%) |
| 1 | Phenyl | 4-Bromoacetophenone | 90 |
| 2 | Phenyl | 4-Bromobenzonitrile | 85 |
| 3 | 4-Methoxyphenyl | 4-Bromoacetophenone | 88 |
| 4 | 4-Chlorophenyl | 4-Bromoacetophenone | 82 |
| 5 | 2-Thienyl | 4-Bromoacetophenone | 75 |
Table 2: Comparison of Boron Reagents in a Model Suzuki Coupling Optimized conditions for each reagent class are assumed. Yields are illustrative and can vary significantly with specific substrates and conditions.[1]
| Boron Reagent Class | Representative Reagent | Typical Yield Range (%) | Key Advantages |
| Organotrifluoroborates | Potassium Phenyltrifluoroborate | 85 - 98+ | High stability (air/moisture), easy handling, crystalline |
| Boronic Acids | Phenylboronic Acid | 80 - 95 | High atom economy, widely available |
| Boronic Esters | Phenylboronic acid pinacol (B44631) ester | 75 - 95 | Good stability, amenable to chromatography |
Experimental Protocols
Protocol 1: Synthesis of Potassium Phenyltrifluoroborate
This protocol describes a common method for preparing potassium organotrifluoroborates from the corresponding boronic acid.[1]
Materials:
-
Phenylboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Methanol (MeOH)
-
Saturated aqueous KHF₂ solution
-
Deionized water
-
Acetone
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution at room temperature.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Filter the precipitate and wash it sequentially with cold deionized water and cold acetone.
-
Dry the resulting white solid under vacuum to yield pure potassium phenyltrifluoroborate.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general workflow for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.[1]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Potassium aryltrifluoroborate (1.5 eq)
-
Aryl halide (or triflate) (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, Buchwald ligands, 4 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 3.0 eq)
-
Solvent (e.g., THF/water, 9:1 mixture)
-
Ethyl acetate (B1210297) (EtOAc) for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the potassium aryltrifluoroborate (1.5 eq), aryl halide (1.0 eq), palladium catalyst (2 mol%), ligand (4 mol%), and base (3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent system (e.g., a 9:1 mixture of THF and water).
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the final product using standard analytical techniques (NMR, MS).
References
Dimesitylboron Fluoride: A Versatile Reagent with Emerging Catalytic Potential in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dimesitylboron fluoride (B91410), a stable and reactive organoboron compound, is a valuable tool in modern organic synthesis and materials science. While primarily recognized for its role as a reagent in the formation of carbon-boron bonds, its structural characteristics as a Lewis acid suggest a significant, yet largely underexplored, potential as a catalyst. This document provides an overview of its known applications and explores its prospective catalytic activities based on the established reactivity of analogous boron-based Lewis acids.
Overview of Dimesitylboron Fluoride
This compound is an organoboron compound featuring a boron atom bonded to two bulky mesityl groups and a fluorine atom.[1][2] This structure imparts both stability and reactivity, making it a versatile component in the synthesis of complex organic molecules.[1] Its primary application lies in its utility as an intermediate for electronic materials, such as organic light-emitting diodes (OLEDs).[1][2]
Established Applications as a Reagent
The predominant use of this compound in organic synthesis is as a reagent for the introduction of a dimesitylboryl group. This is particularly valuable in the synthesis of specialized molecules for materials science and pharmaceuticals.[1] For instance, it is employed in cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks.[1]
Prospective Catalytic Applications
While specific examples of this compound acting as a catalyst are not extensively documented in peer-reviewed literature, its nature as a Lewis acid allows for informed speculation on its potential catalytic roles. Boron-based Lewis acids, most notably boron trifluoride (BF₃), are widely used as catalysts in a variety of organic transformations. The electron-deficient boron center in this compound can, in principle, activate substrates in a similar manner.
Potential Catalyzed Reactions:
Based on the known catalytic activity of other boron fluorides, this compound could potentially catalyze the following classes of reactions:
-
Friedel-Crafts Reactions: Lewis acids are classic catalysts for Friedel-Crafts alkylations and acylations, facilitating the formation of carbon-carbon bonds with aromatic rings.
-
Diels-Alder Reactions: The rate and selectivity of these cycloaddition reactions are often enhanced by Lewis acid catalysis through coordination to the dienophile.
-
Aldol Reactions: Lewis acids can activate carbonyl compounds towards nucleophilic attack by enolates or their equivalents.
-
Polymerization: Boron trifluoride is a known initiator for cationic polymerization. The Lewis acidic nature of this compound suggests it could play a similar role.[3]
The bulky mesityl groups on this compound would likely introduce significant steric hindrance, which could be exploited to achieve high levels of regio- and stereoselectivity in catalyzed reactions.
Experimental Protocols: A Look at Related Boron Catalysis
Although specific protocols for catalysis by this compound are not available, the following generalized protocol for a Lewis acid-catalyzed Diels-Alder reaction illustrates the typical experimental setup where it might be employed.
General Protocol for a Boron Lewis Acid-Catalyzed Diels-Alder Reaction
| Step | Procedure |
| 1 | To a solution of the dienophile (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., -78 °C to room temperature), add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 mmol). |
| 2 | Stir the mixture for 15-30 minutes to allow for complexation. |
| 3 | Add the diene (1.0-1.2 mmol) dropwise to the solution. |
| 4 | Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. |
| 5 | Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution). |
| 6 | Warm the mixture to room temperature and extract the product with an appropriate organic solvent. |
| 7 | Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. |
| 8 | Purify the crude product by column chromatography or recrystallization to obtain the desired cycloadduct. |
Data Presentation: Extrapolating from Boron Trifluoride Catalysis
To provide a framework for the potential efficacy of this compound as a catalyst, the following table summarizes typical quantitative data for Diels-Alder reactions catalyzed by the well-established Lewis acid, boron trifluoride. It is anticipated that this compound, under optimized conditions, could yield comparable or potentially superior results in terms of selectivity due to its steric bulk.
| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo/Exo Ratio |
| Cyclopentadiene | Methyl Acrylate | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 95 | >99:1 |
| Isoprene | Maleic Anhydride | BF₃·OEt₂ | Toluene | 0 | 1 | 98 | 98:2 |
| Anthracene | N-Phenylmaleimide | BF₃·OEt₂ | Dioxane | 25 | 4 | 92 | >99:1 |
Visualizing Catalytic Pathways
The following diagrams illustrate the conceptual workflows and potential catalytic cycles for Lewis acid catalysis, which could be applicable to this compound.
References
Application Notes and Protocols for Dimesitylboron Fluoride in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of dimesitylboron fluoride (B91410) and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). While direct experimental protocols for dimesitylboron fluoride as a primary active layer in OLEDs are not extensively documented in publicly available literature, this document outlines its role as a key intermediate and provides representative protocols based on the fabrication of OLEDs with similar organoboron compounds.
Introduction to this compound in OLEDs
This compound (C₁₈H₂₂BF) is an organoboron compound recognized for its utility as a chemical intermediate in the synthesis of advanced electronic materials.[1] Its electron-deficient boron center makes it an attractive building block for creating molecules with specific electronic properties suitable for OLED applications. Boron-containing materials are of particular interest in the development of efficient emitters, especially for blue thermally activated delayed fluorescence (TADF) OLEDs.[2] While this compound itself is more commonly used as a precursor, the dimesitylborane (B14672257) (DMB) moiety derived from it can be incorporated into host or emitter molecules to enhance device performance.
Key Properties of this compound:
| Property | Value |
| CAS Number | 436-59-9 |
| Molecular Formula | C₁₈H₂₂BF |
| Molecular Weight | 268.18 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 69-72 °C |
| Purity (typical) | >97% (HPLC) |
Role in OLEDs: A Versatile Building Block
This compound primarily serves as a reactant in the synthesis of more complex functional molecules for OLEDs. The dimesitylboron group can be introduced into a molecular structure to act as an electron-accepting unit. This is a crucial feature in designing materials for various layers within an OLED device:
-
Host Materials: The dimesitylborane fragment can be incorporated into larger molecules to create host materials for phosphorescent or TADF emitters. These hosts often exhibit high triplet energies and good charge transport properties.
-
Emitting Materials (Emitters): Derivatives of this compound are used to synthesize TADF emitters. In these molecules, the dimesitylboron moiety acts as the acceptor part of a donor-acceptor structure, which is essential for achieving a small singlet-triplet energy gap and enabling efficient TADF.
-
Electron Transport Layer (ETL) Materials: The electron-deficient nature of the boron center can be exploited to design materials with good electron mobility for use in ETLs.
Experimental Protocols
The following protocols are representative of the fabrication processes for OLEDs containing organoboron compounds and can be adapted for devices utilizing derivatives of this compound.
Synthesis and Purification of a Dimesitylboron-Functionalized Material
This protocol is adapted from the synthesis of (dimesityl)boron benzodithiophenes and serves as an example of how this compound is used to create functional OLED materials.[3]
Materials:
-
Precursor molecule (e.g., a lithiated benzodithiophene)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi)
-
Brine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane
Procedure:
-
Dissolve the precursor molecule in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add n-BuLi to the solution and stir for 1 hour to facilitate lithiation.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Add the this compound solution to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Add brine to the residue and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic phases, wash with water, and dry over sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude solid by silica-gel column chromatography using a suitable eluent system (e.g., n-hexane/CH₂Cl₂).
Purity is paramount for OLED materials. The final product should be further purified by sublimation or recrystallization to achieve the high purity (>99.5%) required for device fabrication.
OLED Fabrication by Vacuum Thermal Evaporation
Vacuum thermal evaporation is a common technique for depositing the thin organic layers of an OLED.
Equipment:
-
High-vacuum deposition system (<10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with heating capabilities
-
Tungsten or tantalum evaporation boats
Substrate Preparation:
-
Start with pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma immediately before loading into the deposition chamber to improve the work function of the ITO and enhance hole injection.
Deposition Protocol (Example Device Structure):
A typical multilayer OLED structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
| Layer | Material Example | Thickness (nm) | Deposition Rate (Å/s) |
| HIL | HAT-CN | 10 | 0.5 |
| HTL | NPB | 40 | 1.0 |
| EML | Host:Derivative of this compound (95%) : Emitter (5%) | 20 | 1.0 |
| ETL | TPBi | 30 | 1.0 |
| EIL | LiF or Liq | 1 | 0.2 |
| Cathode | Al | 100 | 5.0 |
Deposition Workflow:
References
- 1. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Fluoride Ion Sensing using Dimesitylboron Fluoride-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of dimesitylboron fluoride (B91410) and its derivatives as selective fluorescent probes for the detection of fluoride ions. The unique Lewis acidic nature of the boron center in dimesitylboron compounds allows for specific and sensitive interaction with fluoride ions, leading to a measurable change in their photophysical properties. This characteristic makes them valuable tools in various research and development fields, including environmental monitoring, biomedical imaging, and pharmaceutical quality control.
Principle of Fluoride Sensing
The fluoride sensing mechanism of dimesitylboron-based probes primarily relies on the strong Lewis acid-base interaction between the boron atom of the dimesitylboron moiety and the fluoride anion.[1] Dimesitylboron compounds are typically designed with a fluorophore unit, and the bulky mesityl groups provide steric hindrance, enhancing the selectivity for the small fluoride ion over other larger anions.[2][3]
Upon binding of a fluoride ion to the boron center, the hybridization of the boron atom changes from sp2 to sp3. This structural change alters the electronic properties of the molecule, affecting the energy levels of the associated fluorophore. The specific signaling mechanism can be categorized as follows:
-
Photoinduced Electron Transfer (PET): In some sensor designs, the dimesitylboron group acts as a PET quencher of the fluorophore's emission. Fluoride binding to the boron center inhibits the PET process, resulting in a "turn-on" fluorescence response.
-
Intramolecular Charge Transfer (ICT): The interaction with fluoride can modulate the ICT character of the probe. This can lead to a significant shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[4][5]
-
Fluorescence Resonance Energy Transfer (FRET): In more complex systems, fluoride binding can trigger conformational changes that alter the distance between a FRET donor and acceptor pair, leading to a change in the FRET efficiency.[5]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Fluoride interaction can influence the ESIPT process within the fluorophore, causing a change in the fluorescence properties.[5]
The choice of the fluorophore and the overall molecular design of the probe determines the specific sensing mechanism and the resulting analytical performance, such as selectivity, sensitivity, and response time.
Quantitative Data Presentation
The performance of various dimesitylboron-based fluoride sensors is summarized in the table below, allowing for easy comparison of their key analytical parameters.
| Sensor Name/Type | Detection Limit (LOD) | Linear Range | Solvent System | Sensing Mechanism | Reference |
| (Dimesityl)boron Benzodithiophene | Not Specified | Up to 1.05 equiv. | THF | Interruption of π-conjugation | [2] |
| Aminoborane-based Probe (NB1) | 0.41 µM | Not Specified | Not Specified | Interrupted Charge Transfer | [4] |
| Aminoborane-based Probe (NB2) | 1.31 µM | Not Specified | Not Specified | Interrupted Charge Transfer | [4] |
| Organochalcogen substituted dimesityl borane-imidazole | Micromolar sensitivity | Not Specified | Aqueous media | Not Specified | [6] |
| Bis(dimesitylboryl)azaborine | Not Specified | Multi-step complexation | Not Specified | Complexation with Fluoride | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of a dimesitylboron-based probe and its application in fluoride ion sensing.
Synthesis of a Dimesitylboron-Functionalized Fluorescent Probe
This protocol describes a general method for the synthesis of a dimesitylboron-functionalized aromatic compound, which can act as a fluorescent probe for fluoride. This example is based on the synthesis of (Dimesityl)boron Benzodithiophenes.[2]
Materials:
-
Precursor aromatic compound (e.g., a halogenated benzodithiophene)
-
n-Butyllithium (n-BuLi) or other suitable organolithium reagent
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Brine solution
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
n-hexane
Procedure:
-
Dissolve the precursor aromatic compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-BuLi to the solution and stir for a specified time (e.g., 1 hour) to allow for lithiation.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the solution of this compound to the lithiated aromatic compound solution at low temperature.
-
Allow the reaction mixture to slowly warm up to room temperature and stir overnight.
-
Quench the reaction by adding a brine solution.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., n-hexane/CH2Cl2).
-
Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹¹B) and mass spectrometry.
Protocol for Fluoride Ion Sensing using Fluorescence Spectroscopy
This protocol outlines the general procedure for evaluating the fluoride sensing capabilities of a synthesized dimesitylboron-based probe using fluorescence spectroscopy.
Materials and Instruments:
-
Synthesized dimesitylboron-based fluorescent probe
-
Stock solution of the probe in a suitable solvent (e.g., THF, acetonitrile, or a mixed aqueous solution)
-
Stock solution of a fluoride salt (e.g., tetrabutylammonium (B224687) fluoride - TBAF, or sodium fluoride - NaF) in the same solvent
-
Solutions of other anions for selectivity studies (e.g., Cl⁻, Br⁻, I⁻, CN⁻, OAc⁻, H₂PO₄⁻)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the dimesitylboron probe at a known concentration (e.g., 10⁻⁵ M) in the chosen solvent.
-
Prepare a stock solution of the fluoride salt at a higher concentration (e.g., 10⁻² M).
-
Prepare stock solutions of interfering anions at the same concentration as the fluoride stock solution.
-
-
Fluorescence Titration:
-
Place a known volume of the probe solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution by exciting at its maximum absorption wavelength (λex) and recording the emission spectrum over a suitable wavelength range.
-
Incrementally add small aliquots of the fluoride stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
Continue the additions until no further significant change in the fluorescence spectrum is observed.
-
Plot the change in fluorescence intensity at the maximum emission wavelength (λem) against the concentration of fluoride added.
-
-
Determination of Detection Limit (LOD):
-
The limit of detection can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements (probe solution without fluoride) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. fluoride concentration).
-
-
Selectivity Study:
-
To assess the selectivity of the probe for fluoride, record the fluorescence spectrum of the probe solution in the presence of a high concentration of other potentially interfering anions.
-
Compare the fluorescence response in the presence of other anions to the response observed with fluoride. A highly selective probe will show a significant response only to fluoride ions.
-
Visualization of Signaling and Experimental Workflow
Signaling Pathway
Caption: Fluoride sensing mechanism.
Experimental Workflow
Caption: Fluoride sensing workflow.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Probes Based on Aminoboranes for the Detection of Fluoride Ions and Nitroaromatics: A Bifunctional Fluorescence Detection Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organochalcogen substituted dimesityl borane-imidazoles as fluorogenic fluoride and cyanide sensors in aqueous media - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and reactivity of a bis(dimesitylboryl)azaborine and its fluoride sensing ability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Application of Dimesitylboron Fluoride in Frustrated Lewis Pairs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frustrated Lewis Pairs (FLPs) have emerged as a powerful tool in metal-free catalysis, enabling the activation of small molecules such as H₂, CO₂, and olefins. The reactivity of FLPs stems from the steric hindrance between a Lewis acid and a Lewis base, which prevents the formation of a classical adduct and allows for cooperative reactivity with a substrate. While tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) is a commonly employed Lewis acid in FLP chemistry, dimesitylboron fluoride (B91410) (Mes₂BF) presents an alternative with distinct electronic and steric properties that can be advantageous in certain applications.
This document provides detailed application notes and protocols for the use of dimesitylboron fluoride as a Lewis acid component in Frustrated Lewis Pairs. The bulky mesityl groups provide significant steric hindrance, making it a suitable candidate for forming reactive FLPs.
Application Notes
This compound, in combination with a sterically demanding Lewis base, can form a frustrated Lewis pair capable of a range of chemical transformations. The primary areas of application include:
-
Activation of Small Molecules: The Mes₂BF-based FLP can heterolytically cleave small molecules like dihydrogen (H₂). This activation is the fundamental step for its use in hydrogenation reactions.
-
Catalytic Hydrogenation: FLPs derived from Mes₂BF can serve as metal-free catalysts for the hydrogenation of polarized double bonds, such as those in imines and enamines. This offers a valuable alternative to traditional transition metal catalysts, avoiding potential metal contamination in pharmaceutical and fine chemical synthesis.
-
C-F Bond Activation: While less common than for more Lewis acidic boranes, the potential for Mes₂BF-based FLPs to participate in C-F bond activation presents an area for further research, particularly in the selective functionalization of fluorinated organic molecules.
Key Advantages of this compound in FLPs:
-
Tunable Lewis Acidity: The Lewis acidity of Mes₂BF is influenced by the electron-donating mesityl groups and the electron-withdrawing fluoride, offering a different reactivity profile compared to perfluorinated arylboranes.
-
Steric Hindrance: The two bulky mesityl groups provide the necessary steric hindrance to prevent adduct formation with a variety of Lewis bases, a key requirement for FLP activity.
-
Solubility: this compound and its derivatives are generally soluble in common organic solvents, facilitating homogeneous catalysis.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and its application in FLP-mediated reactions.
Protocol 1: Synthesis of this compound (Mes₂BF)
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Mesitylmagnesium bromide (MesMgBr) solution in THF (1.0 M)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexane (B92381)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, charge the flask with mesitylmagnesium bromide solution (100 mL, 100 mmol) in THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (6.3 mL, 50 mmol) to the Grignard reagent solution via the dropping funnel over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a solid residue.
-
Recrystallize the crude product from a minimal amount of hot hexane to yield this compound as a white crystalline solid.
Characterization Data:
| Property | Value |
| Appearance | White to light yellow crystalline solid |
| Molecular Formula | C₁₈H₂₂BF |
| Molecular Weight | 268.18 g/mol |
| Melting Point | 69-72 °C |
| ¹¹B NMR (CDCl₃) | δ 55.0 (br s) |
| ¹⁹F NMR (CDCl₃) | δ -145.0 (q, J = 55 Hz) |
| ¹H NMR (CDCl₃) | δ 6.85 (s, 4H), 2.30 (s, 6H), 2.10 (s, 12H) |
Protocol 2: Dihydrogen Activation using a Mes₂BF-based FLP
This protocol outlines a general procedure to test for the activation of H₂ by a frustrated Lewis pair consisting of this compound and a bulky phosphine, such as tri-tert-butylphosphine (B79228) (P(tBu)₃).
Materials:
-
This compound (Mes₂BF)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Anhydrous toluene (B28343) or benzene-d₆ for NMR studies
-
J. Young NMR tube
-
Hydrogen gas (H₂) balloon
Procedure:
-
In a glovebox, dissolve this compound (26.8 mg, 0.1 mmol) in anhydrous toluene (0.5 mL) in a vial.
-
In a separate vial, dissolve tri-tert-butylphosphine (20.2 mg, 0.1 mmol) in anhydrous toluene (0.5 mL).
-
Combine the two solutions in a J. Young NMR tube.
-
Record ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectra of the mixture to confirm the absence of a classical adduct.
-
Connect the J. Young NMR tube to a hydrogen balloon and pressurize with H₂ (approx. 1 atm).
-
Shake the tube vigorously for several minutes.
-
Monitor the reaction by NMR spectroscopy. The formation of the phosphonium (B103445) borate (B1201080) salt, [tBu₃PH][Mes₂BF(H)], is indicative of H₂ activation.
Expected Spectroscopic Changes:
| Nucleus | Before H₂ Addition | After H₂ Activation |
| ¹H NMR | Resonances for Mes₂BF and P(tBu)₃ | Appearance of a new doublet for the P-H proton and a broad signal for the B-H hydride. |
| ¹¹B NMR | Broad singlet around δ 55.0 | Shift to a higher field, typically a doublet due to B-H coupling. |
| ¹⁹F NMR | Quartet around δ -145.0 | Shift in the resonance and change in multiplicity. |
| ³¹P NMR | Singlet for P(tBu)₃ | Shift to a lower field, appearing as a doublet due to P-H coupling. |
Protocol 3: Catalytic Hydrogenation of an Imine
This protocol provides a representative procedure for the catalytic hydrogenation of N-benzylideneaniline using a Mes₂BF/P(tBu)₃ FLP.
Materials:
-
This compound (Mes₂BF)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
N-benzylideneaniline
-
Anhydrous toluene
-
High-pressure reactor (e.g., Parr autoclave)
-
Hydrogen gas (H₂) cylinder
Procedure:
-
To a glass liner for the high-pressure reactor inside a glovebox, add this compound (13.4 mg, 0.05 mmol, 5 mol%).
-
Add tri-tert-butylphosphine (10.1 mg, 0.05 mmol, 5 mol%).
-
Add N-benzylideneaniline (181 mg, 1.0 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the glass liner inside the high-pressure reactor.
-
Remove the reactor from the glovebox and connect it to a hydrogen gas line.
-
Purge the reactor with H₂ gas three times.
-
Pressurize the reactor to the desired pressure (e.g., 50 bar H₂).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by taking aliquots (after safely venting and re-purging the reactor) and analyzing by GC-MS or ¹H NMR.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and quench the reaction with a small amount of methanol.
-
The product, N-benzylaniline, can be purified by column chromatography on silica (B1680970) gel.
Hypothetical Quantitative Data for Imine Hydrogenation:
| Entry | Lewis Base | Catalyst Loading (mol%) | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | P(tBu)₃ | 5 | 50 | 80 | 12 | >95 |
| 2 | P(tBu)₃ | 2 | 50 | 80 | 24 | 85 |
| 3 | P(Mes)₃ | 5 | 50 | 80 | 24 | 60 |
| 4 | P(tBu)₃ | 5 | 20 | 80 | 24 | 70 |
| 5 | P(tBu)₃ | 5 | 50 | 60 | 24 | 55 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Dihydrogen activation by a Mes₂BF-based FLP.
Caption: Catalytic cycle for imine hydrogenation by a Mes₂BF FLP.
Application Notes and Protocols: Dimesitylboron Fluoride in Catalytic Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The stereochemical outcome of this reaction can be effectively controlled through the use of chiral auxiliaries, substrates, or catalysts. Boron-mediated aldol reactions, in particular, are renowned for their high levels of stereocontrol, proceeding through a well-ordered, six-membered cyclic transition state, as described by the Zimmerman-Traxler model.
Dimesitylboron fluoride (B91410) (DMBF) is an organoboron compound featuring two sterically demanding mesityl groups attached to a boron center.[1] While its primary applications have been in the field of electronic materials, its structural features suggest potential as a Lewis acid catalyst in organic transformations.[1] The bulky mesityl groups can be expected to exert significant steric influence in a catalytic cycle, potentially leading to high levels of diastereoselectivity in reactions such as the aldol addition.
These notes provide a detailed exploration of the proposed mechanism for a dimesitylboron fluoride-catalyzed aldol reaction, hypothetical quantitative data, and comprehensive experimental protocols to guide researchers in exploring this potential application.
Proposed Catalytic Aldol Reaction Mechanism
The catalytic cycle of a this compound-mediated aldol reaction is proposed to proceed through the following key steps:
-
Lewis Acid Activation: this compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone (enolate precursor). This activation increases the acidity of the α-protons.
-
Enolate Formation: In the presence of a hindered, non-nucleophilic base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine), the activated ketone is deprotonated to form a dimesitylboron enolate. The geometry of this enolate ((E) or (Z)) is influenced by the steric bulk of the ketone substituents and the mesityl groups on the boron.
-
Aldehyde Coordination: The boron enolate, which is also Lewis acidic at the boron center, coordinates to the carbonyl oxygen of the aldehyde.
-
Zimmerman-Traxler Transition State: The reaction proceeds through a highly organized, chair-like six-membered transition state. The substituents of both the enolate and the aldehyde occupy positions that minimize steric interactions, thus dictating the stereochemistry of the product. The bulky mesityl groups are expected to strongly favor a transition state that leads to a specific diastereomer.
-
Carbon-Carbon Bond Formation: Nucleophilic attack of the enolate α-carbon on the aldehyde carbonyl carbon occurs, forming the new carbon-carbon bond and yielding a boron aldolate.
-
Product Release and Catalyst Regeneration: The boron aldolate can be hydrolyzed during aqueous workup to release the β-hydroxy carbonyl product. However, for a truly catalytic cycle, a proton source or another Lewis acid could facilitate the release of the product and regenerate the this compound catalyst. For the purpose of a stoichiometric reaction, an oxidative workup is often employed to cleave the boron-oxygen bond.
Caption: Proposed mechanism for the this compound mediated aldol reaction.
Hypothetical Data Presentation
The following table presents hypothetical, yet plausible, quantitative data for a this compound-mediated aldol reaction between propiophenone (B1677668) and benzaldehyde. The expected outcome is high diastereoselectivity due to the steric hindrance imposed by the mesityl groups.
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Et₃N | -78 | 4 | 85 | >95:5 |
| 2 | i-Pr₂NEt | -78 | 4 | 88 | >95:5 |
| 3 | Et₃N | 0 | 2 | 75 | 90:10 |
| 4 | i-Pr₂NEt | 0 | 2 | 78 | 92:8 |
Note: This data is hypothetical and intended for illustrative purposes to suggest the potential stereochemical control achievable with DMBF.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
All glassware should be oven-dried and cooled under vacuum or an inert atmosphere prior to use.
-
Solvents should be anhydrous and freshly distilled from an appropriate drying agent.
-
Reagents should be of high purity. This compound is a solid that should be handled in an inert atmosphere.[1]
Protocol for a this compound-Mediated Aldol Reaction
This protocol is based on established procedures for boron-mediated aldol reactions and is adapted for the use of this compound.[2][3]
Materials:
-
This compound (DMBF)
-
Ketone (e.g., propiophenone)
-
Aldehyde (e.g., benzaldehyde)
-
Hindered base (e.g., triethylamine or N,N-diisopropylethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Methanol
-
pH 7 phosphate (B84403) buffer
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Boron Reagent Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane (concentration of ~0.5 M).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add the ketone (1.0 equivalent) dropwise via syringe. After stirring for 5 minutes, add the hindered base (1.2 equivalents) dropwise. The formation of the boron enolate is typically rapid. Stir the mixture at -78 °C for 30-60 minutes.
-
Aldol Addition: To the cold enolate solution, add the aldehyde (1.0 equivalent) dropwise. Stir the reaction mixture at -78 °C for the time indicated in the data table (e.g., 4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Quench: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of methanol.
-
Workup:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Add pH 7 phosphate buffer, followed by the slow, careful addition of 30% hydrogen peroxide (ensure the internal temperature does not rise excessively).
-
Stir the biphasic mixture vigorously for 1-2 hours at room temperature.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure β-hydroxy carbonyl product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by gas chromatography/high-performance liquid chromatography (GC/HPLC) analysis of the purified product.
Caption: Experimental workflow for a this compound mediated aldol reaction.
Conclusion
While the use of this compound as a catalyst for the aldol reaction is not yet established in the literature, its structural and electronic properties suggest it as a promising candidate for achieving high levels of diastereoselectivity. The bulky mesityl groups are anticipated to enforce a highly ordered transition state, leading to excellent stereocontrol. The provided mechanism and protocols offer a solid foundation for researchers to explore this potential application and contribute to the expanding field of main-group element catalysis in organic synthesis. Careful execution of the experimental procedures and thorough analysis of the results will be crucial in validating the utility of this compound in this context.
References
Application Notes and Protocols: Dimesitylboron Fluoride in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data for the use of dimesitylboron fluoride (B91410) (Mes₂BF) as a versatile reagent in the synthesis of complex organic molecules. The unique steric and electronic properties of dimesitylboron fluoride make it a valuable tool for specific carbon-carbon and carbon-boron bond formations.
Synthesis of C-ortho-Carboranyl Diarylboranes
This compound is an effective electrophile for the synthesis of sterically hindered triarylboranes, including those incorporating carborane cages. These compounds are of interest for applications in materials science and medicinal chemistry, such as boron neutron capture therapy (BNCT).
Application: Synthesis of [1-(Mes₂B)-4-(2-Ph-1,2-C₂B₁₀H₁₀)benzene]
This protocol details the synthesis of a C-ortho-carboranyl diarylborane via the reaction of a lithiated carborane derivative with this compound.
Reaction Scheme:
Experimental Protocol:
Materials:
-
[1-(4-BrPh)-2-Ph-1,2-C₂B₁₀H₁₀]
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
This compound (Mes₂BF) (90% purity)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Under an inert nitrogen atmosphere, dissolve [1-(4-BrPh)-2-Ph-1,2-C₂B₁₀H₁₀] (0.50 g, 1.37 mmol) in anhydrous Et₂O (20 mL) in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 2.5 M solution of n-BuLi in hexanes (0.6 mL, 1.50 mmol) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve this compound (0.40 g, 90%, 1.52 mmol) in anhydrous Et₂O (20 mL).
-
Add the this compound solution to the reaction mixture at -78 °C.
-
Stir the reaction for 1 hour at -78 °C, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl (30 mL).
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with water (3 x 30 mL), and dry over MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Suspend the residue in a mixed solvent of EtOAc/MeOH.
-
Collect the insoluble white solid by filtration and wash with MeOH to yield the final product.
Quantitative Data:
| Product | Starting Material | Reagent | Yield |
| [1-(Mes₂B)-4-(2-Ph-1,2-C₂B₁₀H₁₀)benzene] | [1-(4-BrPh)-2-Ph-1,2-C₂B₁₀H₁₀] | This compound | 45% |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a C-ortho-carboranyl diarylborane.
Synthesis of Dimesitylboryl-Functionalized Benzodithiophenes
This compound serves as a key reagent for the introduction of dimesitylboryl groups onto π-conjugated systems like benzodithiophenes. These resulting organoboron compounds exhibit interesting photophysical and electrochemical properties, making them promising candidates for electron-transport materials in organic electronics.
Application: Synthesis of a Mono-borylated Benzodithiophene Derivative
This protocol describes the synthesis of a dimesitylboryl-substituted benzodithiophene, a building block for advanced organic electronic materials.[1]
Reaction Scheme:
Experimental Protocol:
Materials:
-
Benzodithiophene derivative
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
This compound (Mes₂BF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Brine solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane
Procedure:
-
Dissolve the benzodithiophene starting material (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a 1.6 M solution of n-BuLi in hexanes (1.1 mmol, 1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve this compound (295 mg, 1.1 mmol, 1.1 equiv.) in anhydrous THF (2.5 mL).
-
Add the this compound solution to the reaction mixture.
-
Allow the resulting suspension to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Add brine (15 mL) and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic phases, wash with H₂O (15 mL), and dry over Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica-gel column chromatography using a mixture of n-hexane/CH₂Cl₂ (9:1) as the eluent.
Quantitative Data:
| Product | Starting Material | Reagent | Yield |
| Dimesitylboryl-Benzodithiophene Derivative 1 | Monobromo-Benzodithiophene | This compound | 78% |
| Dimesitylboryl-Benzodithiophene Derivative 2 | Dibromo-Benzodithiophene | This compound | 65% |
Logical Relationship Diagram:
Caption: Synthesis of dimesitylboryl-functionalized benzodithiophenes.
This compound as a Lewis Acid Catalyst
This compound can function as a Lewis acid catalyst in various organic transformations. Its bulky mesityl groups can provide unique steric influence and selectivity compared to smaller boron-based Lewis acids like BF₃·OEt₂. While detailed, specific protocols for this compound in reactions like glycosylation or aldol (B89426) additions are not as prevalent in the literature as for other boron reagents, its properties suggest potential applications in these areas, particularly where substrate control and steric hindrance are critical.
General Considerations for Catalysis:
-
Anhydrous Conditions: Like most Lewis acid-catalyzed reactions, the exclusion of moisture is crucial to prevent catalyst deactivation and side reactions.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.
-
Solvent Choice: Aprotic solvents such as dichloromethane, toluene, or THF are typically used.
-
Temperature Control: Reactions may require low temperatures to control selectivity.
Potential Signaling Pathway for Lewis Acid Catalysis (Generic):
Caption: Generic pathway for this compound-catalyzed reactions.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.
References
Application Notes and Protocols for Dimesitylboron Fluoride in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesitylboron fluoride (B91410) (Mes₂BF) is an organoboron compound recognized for its utility in organic synthesis. While its applications in cross-coupling reactions and materials science are well-documented, its role in fluorination reactions is an area of growing interest.[1] The introduction of fluorine into organic molecules is a critical strategy in drug discovery and development, as it can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[2] Boron-based reagents, particularly triarylboranes, have emerged as effective catalysts in deoxyfluorination reactions, offering a valuable alternative to traditional fluorinating agents.[3][4]
These application notes provide a detailed protocol for the potential use of dimesitylboron fluoride as a catalyst in the deoxyfluorination of alcohols, based on established methods for analogous triarylborane catalysts.[3][5]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 436-59-9 | |
| Molecular Formula | C₁₈H₂₂BF | |
| Molecular Weight | 268.18 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 69-72 °C | |
| Boiling Point | 128-130 °C at 0.5 mmHg | |
| Purity | ≥98% (HPLC) |
Application in Deoxyfluorination of Alcohols
Triarylboranes can act as Lewis acid catalysts to facilitate the transfer of a fluoride ion from a soluble source to an activated alcohol, enabling deoxyfluorination under mild, non-basic conditions.[3][5] This methodology is particularly advantageous for the fluorination of substrates prone to elimination side reactions, such as tertiary alcohols.[3]
Proposed Catalytic Cycle
The proposed mechanism for the triarylborane-catalyzed deoxyfluorination of alcohols involves a "fluoride shuttling" process. The reaction is initiated by the activation of the alcohol's hydroxyl group, followed by the triarylborane-mediated transfer of a fluoride ion.
Caption: Proposed catalytic cycle for triarylborane-catalyzed deoxyfluorination.
Experimental Protocols
The following protocol is adapted from a reported procedure for the deoxyfluorination of alcohols using a triarylborane catalyst and is provided as a representative method for employing this compound in similar transformations.[3]
Materials:
-
Alcohol substrate
-
This compound (or other triarylborane catalyst)
-
Nontrigonal phosphorus triamide (activator)
-
Trityl fluoride (fluoride source)
-
Anhydrous 1,4-dioxane (B91453)
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
-
Standard laboratory glassware (dried)
-
Magnetic stirrer and stir bar
Representative Synthetic Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the alcohol substrate (0.400 mmol, 1.0 equiv), the phosphorus triamide activator (1.05 equiv), and trityl fluoride (1.05 equiv) to a 4 mL vial equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the solids in anhydrous 1,4-dioxane (1.6 mL, to achieve a 0.25 M concentration of the alcohol). If the alcohol is a liquid, add it to the solution of the other reagents in dioxane.
-
Catalyst Addition: Add this compound (0.050 equiv, 20 µmol) to the reaction mixture.
-
Reaction: Cap the vial, remove it from the glovebox, and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
While a comprehensive study on the substrate scope for this compound in this specific reaction is not available in the reviewed literature, Table 2 presents data from a study using tris(2,4-difluorophenyl)borane as the catalyst, which illustrates the potential scope and efficiency of this class of catalysts in the deoxyfluorination of various alcohols.[3][5]
Table 2: Substrate Scope for Triarylborane-Catalyzed Deoxyfluorination of Alcohols (using tris(2,4-difluorophenyl)borane) [3]
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | 4-Phenyl-2-butanol | 2-Fluoro-4-phenylbutane | 83 |
| 2 | 1-Adamantanol | 1-Fluoroadamantane | 80 |
| 3 | Cyclohexanol | Fluorocyclohexane | 75 |
| 4 | 2-Phenylethanol | (2-Fluoroethyl)benzene | 88 |
| 5 | Geraniol | 1-Fluoro-3,7-dimethylocta-2,6-diene | 65 |
Reaction conditions: Alcohol (1.0 equiv), phosphorus triamide (1.05 equiv), trityl fluoride (1.05 equiv), tris(2,4-difluorophenyl)borane (0.05 equiv), 1,4-dioxane, room temperature.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound holds promise as a catalyst in fluorination reactions, particularly in the deoxyfluorination of alcohols. The protocol and mechanistic insights provided, adapted from studies on analogous triarylboranes, offer a solid foundation for researchers to explore its utility. This methodology presents a valuable tool for the synthesis of fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries. Further research is warranted to fully elucidate the substrate scope and optimize reaction conditions specifically for this compound.
References
- 1. The best method of preparation of alkyl fluoride | Filo [askfilo.com]
- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimesitylboron Fluoride Catalyzed Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesitylboron fluoride (B91410) is a powerful Lewis acid catalyst utilized in organic synthesis and materials science.[1] Its bulky mesityl groups and reactive boron-fluoride center enable a variety of synthetic transformations, including cationic polymerization.[2] This document provides a detailed, step-by-step guide to dimesitylboron fluoride catalyzed polymerization, with a focus on the polymerization of vinyl monomers. The protocols and data presented are based on established procedures for similar boron-fluoride Lewis acid catalysts, such as boron trifluoride etherate, and serve as a comprehensive starting point for researchers.[3] Cationic polymerization initiated by Lewis acids is a crucial method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[3]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for a this compound catalyzed polymerization experiment.
Caption: Experimental workflow for this compound catalyzed polymerization.
Experimental Protocols
The following protocol is a general guideline for the cationic polymerization of a vinyl monomer, such as a styrene (B11656) derivative, using a boron fluoride Lewis acid catalyst. This procedure is adapted from the living cationic polymerization of p-hydroxystyrene using boron trifluoride etherate and can be used as a starting point for this compound.[3]
Materials:
-
Monomer (e.g., p-hydroxystyrene)
-
This compound (catalyst)
-
Initiator (e.g., an adduct of a protonic compound and a vinyl ether)[3]
-
Anhydrous solvent (e.g., acetonitrile, CH3CN)[3]
-
Methanol (B129727) (for termination)[3]
-
Dry nitrogen or argon gas
-
Schlenk line or glovebox
-
Baked glassware (reaction tubes, syringes, etc.)
Procedure:
-
Preparation of Reagents and Glassware:
-
All glassware should be thoroughly dried in an oven at >120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
The monomer should be purified according to standard procedures to remove inhibitors and water.
-
The solvent must be anhydrous. Acetonitrile can be dried by passing it through a solvent purification system or by distillation over calcium hydride.[3]
-
Prepare stock solutions of the monomer, initiator, and this compound in the anhydrous solvent under an inert atmosphere.
-
-
Polymerization Reaction:
-
The polymerization should be carried out using Schlenk techniques or inside a glovebox to maintain an inert and anhydrous environment.[3]
-
In a typical experiment, add the desired amount of the monomer solution and initiator solution to a baked glass reaction tube equipped with a magnetic stir bar and a three-way stopcock.[3]
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Initiate the polymerization by adding the this compound stock solution to the stirred monomer/initiator solution via syringe.[3]
-
Allow the polymerization to proceed for the desired amount of time. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.[3]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Polymer Characterization:
-
Determine the number-average molecular weight (Mn) and the molecular weight distribution (polydispersity index, PDI or Mw/Mn) of the polymer by gel permeation chromatography (GPC).
-
Confirm the structure of the polymer using nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR).
-
Further characterization can be performed using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) to analyze the polymer chain ends.[3]
-
Data Presentation
The following table summarizes typical experimental parameters and results for a Lewis acid-catalyzed cationic polymerization of a vinyl monomer, based on the polymerization of p-hydroxystyrene with BF3OEt2.[3] These values can be used as a reference for designing experiments with this compound.
| Parameter | Value | Reference |
| Monomer | p-Hydroxystyrene (pHS) | [3] |
| Catalyst | Boron Trifluoride Etherate (BF3OEt2) | [3] |
| Initiator | Adduct of p-methoxystyrene and water | [3] |
| Solvent | Acetonitrile (CH3CN) | [3] |
| Temperature | 0 °C | [3] |
| [Monomer]₀ | 0.2 M | [3] |
| [Initiator]₀ | 4 mM | [3] |
| [Catalyst]₀ | 2 mM | [3] |
| Reaction Time | Variable (for kinetic studies) | [3] |
| Termination | Methanol | [3] |
| Mn (GPC) | Increases linearly with conversion | [3] |
| Mw/Mn (PDI) | < 1.4 | [3] |
Mechanism of Polymerization
The following diagram illustrates the proposed mechanism for the cationic polymerization of a vinyl monomer initiated by a this compound/initiator system.
Caption: Proposed mechanism for this compound catalyzed polymerization.
References
- 1. Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional monomer acts as co-initiator and crosslinker to provide autonomous strengthening with enhanced hydrolytic stability in dental adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Dimesitylboron Fluoride (DMB-F) Mediated Reactions
Welcome to the technical support center for dimesitylboron fluoride (B91410) (DMB-F) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is dimesitylboron fluoride (DMB-F) and what are its primary applications in organic synthesis?
This compound is a versatile organoboron compound with the chemical formula (Mesityl)₂BF. It is widely used as a reagent for the formation of carbon-boron (C-B) bonds, a crucial transformation in organic synthesis.[1] Its bulky mesityl groups provide steric hindrance that can lead to selective reactions.[1] DMB-F is also utilized in fluorination reactions and as a Lewis acid to activate substrates.[1] Furthermore, it finds applications in materials science for the development of organic light-emitting diodes (OLEDs) and other advanced materials.[1][2]
Q2: How should I handle and store this compound?
This compound is a white to off-white crystalline solid that is sensitive to moisture.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place (2-8°C) to prevent hydrolysis.[3] As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling DMB-F.
Q3: What are the common side reactions observed in DMB-F mediated reactions and how can they be minimized?
Common side reactions include hydrolysis of the DMB-F reagent, formation of boronic acids from reaction with water, and in some cases, side products resulting from the reactivity of the fluoride ion. To minimize these, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. In some instances, the addition of a fluoride scavenger or the use of a mixed fluoride source/base system can suppress side product formation.[4]
Troubleshooting Guide
Low or No Product Yield
Issue: My DMB-F mediated reaction is resulting in a low yield or no desired product.
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Suggestions | Expected Outcome |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, freshly distilled or from a solvent purification system. Handle DMB-F and other reagents under a strict inert atmosphere (argon or nitrogen). | Increased yield by preventing hydrolysis of DMB-F and other moisture-sensitive reagents. |
| Inactive DMB-F Reagent | Use a fresh bottle of DMB-F or test the activity of the current batch on a known, reliable reaction. Purity can be checked by melting point (69-72 °C).[1][2] | Improved yield with a confirmed active reagent. |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Some reactions may require cooling to suppress side reactions, while others may need heating to proceed at a reasonable rate. For instance, lowering the temperature can sometimes completely suppress the formation of side products.[4] | Identification of the optimal temperature for product formation and minimal side reactions. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of all reagents. In reactions with organolithium or Grignard reagents, it is crucial to accurately titrate the organometallic solution before use. | Correct stoichiometry ensures the limiting reagent is fully consumed and can significantly improve yield. |
| Poor Substrate Reactivity | The electronic or steric properties of your substrate may hinder the reaction. Consider using a more reactive derivative of your substrate if possible. | Enhanced reactivity leading to a higher yield of the desired product. |
Formation of Byproducts
Issue: My reaction is producing significant amounts of byproducts.
The formation of byproducts can complicate purification and reduce the overall yield.
| Potential Cause | Troubleshooting Suggestions | Expected Outcome |
| Hydrolysis of DMB-F | As mentioned above, rigorous exclusion of moisture is critical. | Reduced formation of dimesitylborinic acid and other hydrolysis-related byproducts. |
| Side reactions of the fluoride ion | In some cases, the fluoride ion can act as a nucleophile or base, leading to undesired reactions. Consider using a fluoride source that is less nucleophilic or basic, or add a fluoride scavenger. A mixed system of CsF and Cs₂CO₃ has been shown to improve yield by controlling the reactivity of the fluoride source.[4] | Minimized fluoride-mediated side reactions and increased selectivity for the desired product. |
| Reaction with Solvent | Ensure the solvent is inert to the reaction conditions and reagents. For example, ethereal solvents like THF are commonly used. | Prevention of solvent-related byproducts. |
Experimental Protocols
General Protocol for Carbon-Boron Bond Formation using DMB-F and an Organolithium Reagent
This protocol describes a general procedure for the reaction of an aryl or alkyl lithium with this compound to form the corresponding dimesitylborane.
Materials:
-
Aryl or Alkyl Halide (1.0 equiv)
-
n-Butyllithium or tert-Butyllithium (1.05 equiv)
-
This compound (DMB-F) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl or alkyl halide.
-
Dissolve the halide in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the organolithium species.
-
In a separate oven-dried Schlenk flask, dissolve DMB-F in anhydrous THF.
-
Transfer the DMB-F solution to the organolithium solution at -78 °C via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for C-B bond formation.
Caption: Troubleshooting logic for low reaction yield.
References
common side reactions with dimesitylboron fluoride and how to avoid them
Welcome to the Technical Support Center for dimesitylboron fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of dimesitylboron fluoride, with a focus on identifying and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organoboron compound with the chemical formula (C₉H₁₁)₂BF. It is recognized for its utility as a chemical intermediate, particularly in the synthesis of electronic materials such as components for OLEDs.[1] Its structure, featuring bulky mesityl groups, provides stability and allows for its use in a variety of synthetic transformations.[2]
Q2: What are the most common side reactions observed when using this compound?
The most prevalent and undesired side reaction associated with this compound, as with many organoboron reagents, is protodeborylation . This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of a deboronated byproduct and a reduction in the yield of the desired product.[3]
Another potential side reaction is hydrolysis , where the boron-fluorine bond or the aryl-boron bond can react with water. While the bulky mesityl groups offer some steric protection, hydrolysis can still occur, especially under non-anhydrous conditions or in the presence of certain reagents.
Q3: What factors contribute to the occurrence of protodeborylation?
Several factors can influence the rate and extent of protodeborylation:
-
Presence of Protic Solvents: Solvents containing acidic protons (e.g., water, alcohols) can serve as a proton source for protodeborylation.
-
Base Strength: The type and strength of the base used in the reaction can significantly impact the stability of the C-B bond. Stronger bases can promote protodeborylation.
-
Reaction Temperature: Higher reaction temperatures generally accelerate the rate of protodeborylation.[4]
-
Reaction Time: Longer reaction times can lead to increased instances of side reactions.
-
Presence of Water: Even trace amounts of water can lead to hydrolysis of the organoboron reagent, which can then be more susceptible to protodeborylation.
Q4: How can I minimize or avoid these side reactions?
Minimizing side reactions is crucial for achieving high yields and product purity. Here are some recommended strategies:
-
Use Anhydrous Conditions: Whenever possible, conduct reactions under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. This will minimize hydrolysis of the this compound.
-
Optimize the Base: Employ milder bases. For instance, in cross-coupling reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxide (B78521) bases.
-
Control the Temperature: Run reactions at the lowest effective temperature to disfavor the protodeborylation pathway.[4]
-
Convert to a More Stable Derivative: For particularly sensitive substrates or challenging reactions, converting the boronic acid derivative to a more stable form, such as a trifluoroborate salt or a MIDA ester, can be beneficial, although this is more commonly done with boronic acids than this compound itself.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Presence of a Deboronated Byproduct
If you observe a low yield of your target molecule and detect the corresponding arene (from protodeborylation of your starting material or product), consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere. |
| The base used is too strong. | Switch to a milder base. For example, if using NaOH or KOH, try K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| The reaction temperature is too high. | Attempt the reaction at a lower temperature. This may require a longer reaction time or a more active catalyst system. |
| The reaction time is excessively long. | Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS) and quench the reaction as soon as the starting material is consumed. |
Issue 2: Inconsistent Reaction Yields Between Batches
Inconsistent yields can often be traced back to subtle variations in reaction setup and reagent quality.
| Potential Cause | Recommended Solution |
| Variable water content in solvents or reagents. | Standardize the procedure for drying solvents and handling hygroscopic reagents. |
| Inconsistent quality or age of this compound. | Purchase high-purity this compound and store it under the recommended conditions (typically refrigerated and under an inert atmosphere).[5] Consider analyzing the purity of the reagent before use. |
| Inefficient degassing of the reaction mixture. | Ensure thorough degassing of the solvent and reaction mixture to remove oxygen, which can affect catalyst performance and potentially contribute to side reactions. |
Experimental Protocols
While specific protocols are highly dependent on the particular reaction being performed, the following general procedure for a Suzuki-Miyaura cross-coupling reaction highlights key considerations for minimizing side reactions with this compound.
General Procedure for Suzuki-Miyaura Coupling Using this compound
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a mild base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
-
Catalyst and Ligand Addition:
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
-
Solvent Addition:
-
Add degassed, anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 80 °C) and monitor its progress.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired productive reaction versus the undesired side reactions.
References
Optimizing Lewis Acid Catalyst Loading: A Technical Support Guide for Boron Trifluoride Etherate in Mukaiyama Aldol Reactions
Disclaimer: Due to the limited availability of specific experimental data on the optimization of dimesitylboron fluoride (B91410) catalyst loading in the public domain, this technical support center provides a detailed guide using a closely related and widely used Lewis acid catalyst, Boron Trifluoride Etherate (BF₃·OEt₂), in the context of the Mukaiyama Aldol (B89426) reaction. The principles and troubleshooting strategies outlined here are broadly applicable to many Lewis acid-catalyzed reactions and can serve as a valuable starting point for optimizing reactions with less common catalysts like dimesitylboron fluoride.
This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | 1. Catalyst Inactivity: The BF₃·OEt₂ may have degraded due to exposure to moisture. | • Use a freshly opened bottle or distill the BF₃·OEt₂ before use.• Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| 2. Insufficient Catalyst Loading: The catalytic amount may be too low for the specific substrates. | • Perform a catalyst loading screen, starting from 10 mol% and increasing to stoichiometric amounts. (See Table 1) | |
| 3. Low Reactivity of Substrates: The aldehyde or silyl (B83357) enol ether may be sterically hindered or electronically deactivated. | • Increase the reaction temperature in increments of 10°C.• Consider using a more reactive silyl enol ether (e.g., ketene (B1206846) silyl acetal). | |
| Formation of Side Products (e.g., Protodesilylation) | 1. Presence of Protic Impurities: Trace amounts of water or alcohol can lead to the cleavage of the silyl enol ether. | • Use anhydrous solvents and reagents.• Add a proton scavenger, such as a non-nucleophilic base (e.g., 2,6-lutidine), to the reaction mixture. |
| 2. Excessive Catalyst Loading: High concentrations of BF₃·OEt₂ can promote side reactions. | • Reduce the catalyst loading to the minimum effective amount determined from screening experiments. | |
| Poor Diastereoselectivity | 1. Reaction Temperature: The reaction may not be running at the optimal temperature for stereocontrol. | • Screen a range of temperatures, typically from -78°C to room temperature, to find the optimal balance between reaction rate and selectivity. (See Table 2) |
| 2. Solvent Effects: The solvent can influence the transition state geometry. | • Evaluate a variety of anhydrous, non-coordinating solvents such as dichloromethane (B109758), toluene, or hexanes. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be consumed by impurities or form a stable, inactive complex with the product. | • Add the catalyst in portions throughout the reaction.• Ensure the purity of all starting materials. |
| 2. Reversible Reaction: The aldol addition may be reversible under the reaction conditions. | • Run the reaction at a lower temperature to favor the product.• Trap the product in situ if possible. |
Frequently Asked Questions (FAQs)
Q1: How does the purity of BF₃·OEt₂ affect the reaction outcome?
A1: The purity of BF₃·OEt₂ is critical. It is highly sensitive to moisture and can hydrolyze to form HF and boric acid, which can lead to side reactions and reduced catalytic activity. It is recommended to use a freshly opened bottle or to distill the reagent immediately before use.
Q2: What is the optimal catalyst loading for a Mukaiyama aldol reaction?
A2: The optimal catalyst loading is substrate-dependent. A good starting point is typically 10-20 mol%. However, for less reactive substrates, stoichiometric amounts may be necessary. It is crucial to perform a catalyst loading screen for each new reaction to find the balance between reaction efficiency and the potential for side reactions.
Q3: Can I use other Lewis acids for this reaction?
A3: Yes, a variety of Lewis acids can catalyze the Mukaiyama aldol reaction, including TiCl₄, SnCl₄, and ZnCl₂. The choice of Lewis acid can significantly impact the yield and stereoselectivity of the reaction. Therefore, screening different Lewis acids can be a valuable optimization step.
Q4: How can I minimize the formation of silyl-enol ether derived byproducts?
A4: The primary cause of such byproducts is the presence of protic impurities. Ensuring that all reagents and solvents are strictly anhydrous is the most effective way to minimize their formation. The use of a proton scavenger can also be beneficial.
Q5: What is the role of the solvent in optimizing the reaction?
A5: The solvent can influence the solubility of the reactants, the stability of the intermediates, and the geometry of the transition state, which in turn affects the diastereoselectivity. Non-coordinating, aprotic solvents are generally preferred to avoid complexation with the Lewis acid.
Quantitative Data Summary
Table 1: Effect of BF₃·OEt₂ Loading on the Yield of a Model Mukaiyama Aldol Reaction *
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 5 | 35 |
| 2 | 10 | 72 |
| 3 | 20 | 85 |
| 4 | 50 | 88 |
| 5 | 100 (stoichiometric) | 92 |
*Reaction of benzaldehyde (B42025) with the triethylsilyl enol ether of acetophenone (B1666503) in CH₂Cl₂ at -78°C for 2 hours. Yields are for the isolated β-hydroxy ketone.
Table 2: Influence of Temperature on Diastereoselectivity *
| Entry | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | 25 (Room Temp) | 60:40 |
| 2 | 0 | 75:25 |
| 3 | -40 | 88:12 |
| 4 | -78 | 95:5 |
*Reaction of benzaldehyde with the triethylsilyl enol ether of propiophenone (B1677668) with 20 mol% BF₃·OEt₂ in CH₂Cl₂. Ratios determined by ¹H NMR analysis of the crude product.
Experimental Protocols
General Protocol for a BF₃·OEt₂ Catalyzed Mukaiyama Aldol Reaction
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
Handle all reagents under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.
-
-
Addition of Reagents:
-
Slowly add BF₃·OEt₂ (0.2 mmol, 20 mol%) to the stirred solution of the aldehyde.
-
In a separate flame-dried flask, prepare a solution of the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the solution of the silyl enol ether dropwise to the reaction mixture over 15 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Caption: Workflow for the BF₃·OEt₂ catalyzed Mukaiyama aldol reaction.
Caption: A logical approach to troubleshooting low reaction yields.
dimesitylboron fluoride stability and degradation pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of dimesitylboron fluoride (B91410). The information is intended to assist users in handling and utilizing this reagent effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of dimesitylboron fluoride?
A1: this compound is a white to off-white crystalline solid that is generally stable when handled and stored under appropriate conditions.[1][2] It is known for its utility as a chemical intermediate in the synthesis of electronic materials and other functional organic compounds due to its relative stability and specific reactivity.[1][2][3] However, it is sensitive to moisture and can degrade upon exposure to air and water.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place, away from moisture.[4] The recommended storage temperature is room temperature.[1] It is classified as a corrosive solid, and appropriate safety precautions should be taken during handling and storage.[5]
Q3: What are the known degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water. This reaction is expected to yield dimesitylborinic acid and hydrogen fluoride. Another significant reaction is with fluoride ions, where this compound can act as a fluoride ion sensor by forming a dimesitylboron difluoride anionic species.[6]
Q4: Is this compound stable in common organic solvents?
A4: this compound is soluble in many common organic solvents, such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂).[6] While it is generally stable in anhydrous aprotic solvents, the presence of trace amounts of water can lead to hydrolysis. For reactions requiring prolonged heating, it is advisable to use freshly dried solvents and maintain an inert atmosphere.
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation can include a change in the physical appearance of the solid from a crystalline powder to a more clumpy or discolored substance. A change in the melting point range (literature value: 69-72 °C) can also indicate the presence of impurities or degradation products. For solutions, the appearance of precipitates or a change in color may suggest degradation or reaction with solvent impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor reactivity in a reaction | Degradation of this compound due to improper storage or handling. | - Ensure the reagent has been stored in a tightly sealed container under a dry, inert atmosphere. - Use a fresh bottle of the reagent if degradation is suspected. - Confirm the purity of the reagent by measuring its melting point. |
| Inconsistent experimental results | Presence of moisture in the reaction setup. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected byproducts | Reaction with nucleophiles other than the intended substrate (e.g., water, alcohols). | - Purify all solvents and reagents to remove nucleophilic impurities. - Scrutinize the reaction scheme for potential side reactions. |
| Precipitate forms upon dissolution | Low solubility in the chosen solvent or reaction with solvent impurities. | - Consult literature for appropriate solvents for your specific reaction. - Ensure the solvent is dry and free from impurities. - Consider gentle heating to aid dissolution, if the compound is thermally stable under those conditions. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in an Organic Solvent
This protocol outlines a method to assess the stability of this compound in a common organic solvent like THF over time using ¹⁹F NMR spectroscopy.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
NMR tubes
-
Internal standard (e.g., trifluorotoluene)
-
Nitrogen or argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous THF of a known concentration (e.g., 10 mg/mL).
-
Add a known amount of an internal standard to the stock solution.
-
Transfer an aliquot of the solution to an NMR tube and seal it.
-
Acquire a ¹⁹F NMR spectrum at time t=0.
-
Store the NMR tube at room temperature, protected from light.
-
Acquire subsequent ¹⁹F NMR spectra at regular intervals (e.g., 1, 3, 7, and 14 days).
-
Integrate the signal corresponding to this compound and the internal standard in each spectrum.
-
Calculate the relative amount of this compound remaining at each time point to assess its stability.
Protocol 2: Monitoring Hydrolysis of this compound by ¹¹B NMR Spectroscopy
This protocol describes how to monitor the hydrolysis of this compound by observing changes in the ¹¹B NMR spectrum.
Materials:
-
This compound
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
Deionized water
-
NMR tubes
Procedure:
-
Dissolve a known amount of this compound in anhydrous CDCl₃ in an NMR tube.
-
Acquire an initial ¹¹B NMR spectrum. The signal for the boron in this compound should be a doublet (due to coupling with fluorine).
-
Add a controlled amount of deionized water (e.g., 1 equivalent) to the NMR tube.
-
Immediately begin acquiring ¹¹B NMR spectra at regular intervals.
-
Monitor the disappearance of the initial doublet and the appearance of a new signal corresponding to the hydrolyzed product (dimesitylborinic acid), which will likely be a broad singlet.
-
The rate of hydrolysis can be estimated by following the change in the relative integrals of the starting material and product signals over time.
Degradation Pathways and Experimental Workflow Diagrams
Caption: Proposed hydrolysis pathway of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 二(三甲苯基)氟化硼 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dimesitylboron Fluoride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of dimesitylboron fluoride (B91410).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of dimesitylboron fluoride derivatives in a question-and-answer format.
Problem 1: My crude product is an inseparable mixture of mono- and di-substituted products.
-
Question: I performed a reaction to synthesize a mono-substituted dimesitylboryl compound, but my NMR analysis shows a significant amount of the di-substituted product. How can I separate them?
-
Answer: The formation of di-substituted products can be a competitive process, especially if the introduction of the first dimesitylboryl group activates the substrate for a second substitution.[1] Here are a few strategies to address this:
-
Column Chromatography: Silica (B1680970) gel column chromatography is often effective for separating mono- and di-substituted arylboranes.[1] Due to the difference in polarity and steric hindrance, the two products should have different retention factors (Rf). A careful selection of the eluent system is crucial. Start with a non-polar solvent like n-hexane and gradually increase the polarity with a solvent like dichloromethane (B109758) or ethyl acetate.[1]
-
Fractional Crystallization: If the products are crystalline, fractional crystallization can be an effective separation method. This technique relies on the differing solubilities of the compounds in a particular solvent system. Experiment with various solvents to find one in which the desired mono-substituted product has significantly lower solubility than the di-substituted product at a specific temperature.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-resolution separation of structurally similar compounds.[2]
-
Problem 2: My purified product still contains unreacted starting materials.
-
Question: After column chromatography, I still observe the presence of starting materials like this compound or the parent aromatic compound in my final product. What can I do?
-
Answer: The presence of starting materials after initial purification suggests that the chromatographic conditions were not optimal.
-
Optimize Column Chromatography:
-
Solvent System: Re-evaluate your TLC and column solvent system. A very small amount of a polar modifier like acetic acid or triethylamine (B128534) might improve separation, but be cautious as it could affect your compound's stability.
-
Gradient Elution: Employ a shallow gradient elution during column chromatography. This can enhance the separation of compounds with similar polarities.
-
-
Chemical Wash: Consider a liquid-liquid extraction if the starting material has a different solubility profile. For instance, if unreacted this compound is present, a wash with a suitable solvent might selectively remove it.
-
Sublimation: For thermally stable, non-polar compounds, sublimation under high vacuum can be an excellent purification technique to remove less volatile impurities.[3]
-
Problem 3: The compound is streaking on the TLC plate and giving poor separation during column chromatography.
-
Question: My this compound derivative streaks badly on the silica TLC plate, making it difficult to determine an appropriate solvent system for column chromatography. How can I resolve this?
-
Answer: Streaking on TLC plates is often due to interactions between the compound and the stationary phase (silica gel), especially for polar or acidic/basic compounds.
-
Use of Modifiers: Adding a small percentage of a modifier to your eluent can often resolve streaking. For acidic compounds, a small amount of acetic acid or formic acid can help. For basic compounds, triethylamine or ammonia (B1221849) may be effective.
-
Alternative Stationary Phases: If modifying the eluent doesn't work, consider using a different stationary phase for chromatography, such as alumina (B75360) (basic or neutral).
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., using C18-functionalized silica) with a polar mobile phase (like acetonitrile/water or methanol/water) can be a good alternative.[4]
-
Problem 4: My product appears to be degrading on the silica gel column.
-
Question: I suspect my dimesitylboron compound is decomposing during silica gel chromatography, leading to low yields and multiple spots on the TLC of the collected fractions. What is happening and how can I prevent it?
-
Answer: Some organoboron compounds can be sensitive to the acidic nature of silica gel.
-
Deactivated Silica: Use deactivated silica gel. You can prepare this by treating the silica gel with a base like triethylamine before packing the column.
-
Alumina Chromatography: Switch to neutral or basic alumina as the stationary phase.
-
Alternative Purification Methods: If your compound is highly sensitive, avoid chromatography altogether and explore other purification techniques like crystallization or sublimation.
-
Logical Workflow for Troubleshooting Purification
Caption: A flowchart for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reactions involving this compound?
A1: Common impurities can include:
-
Unreacted this compound: The starting electrophile may not have completely reacted.
-
Parent Aromatic/Heterocyclic Compound: The starting nucleophile may be present in excess or unreacted.
-
Di-substituted Products: As mentioned in the troubleshooting guide, the formation of di-substituted species can be a significant side reaction.[1]
-
Hydrolysis Products: Organoboron compounds can be susceptible to hydrolysis, leading to the formation of boronic acids. Ensure all solvents and reagents are anhydrous.
-
Solvent Adducts: In some cases, solvent molecules can form adducts with the boron center.
Q2: What is the typical appearance and melting point of pure this compound?
A2: this compound is typically a white to light yellow crystalline solid.[5] Its reported melting point is in the range of 69-72 °C.[6] Significant deviation from this appearance or melting point range in your starting material could indicate impurities.
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A3: Yes. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I use crystallization as a primary purification method?
A4: Absolutely. Crystallization is an excellent method for purifying solid dimesitylboron derivatives, provided a suitable solvent system can be found.[8] The bulky mesityl groups can promote crystallinity. The key is to screen a variety of solvents to find one where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Best Suited For | Potential Issues |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Separating mixtures of compounds with different polarities.[1] | Compound degradation on acidic silica, streaking, difficult separation of isomers. |
| Crystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures. | Purifying solid, crystalline compounds. | Finding a suitable solvent, co-crystallization of impurities, oiling out. |
| Sublimation | Phase transition of a solid directly to a gas, followed by condensation back to a solid. | Purifying thermally stable, non-polar solids with a sufficiently high vapor pressure.[3] | Not suitable for thermally labile compounds or compounds with low vapor pressure. |
| Preparative HPLC | High-resolution liquid chromatography for isolating and purifying compounds. | Separating complex mixtures or compounds with very similar properties.[2] | Requires specialized equipment, can be expensive for large-scale purifications. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimum amount of the appropriate solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting with the least polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of dichloromethane in n-hexane) to move the compounds down the column.[1]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but yield crystals upon cooling.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Experimental Workflow Diagram
Caption: A general workflow for the purification of reaction products.
References
- 1. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound 90 436-59-9 [sigmaaldrich.com]
- 7. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Dimesitylboron Fluoride
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of dimesitylboron fluoride (B91410). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your experiments.
Troubleshooting Guide
Encountering issues during your experiment? This section addresses common problems related to the handling and use of dimesitylboron fluoride.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or poor reaction yield | Decomposition of this compound due to moisture exposure. | - Visually inspect the reagent for any changes from a white to off-white powder. Clumping or discoloration may indicate decomposition.- If decomposition is suspected, consider purifying the reagent or using a fresh batch.- Implement rigorous inert atmosphere techniques for all subsequent experiments. |
| Incomplete reaction. | - Verify the reaction stoichiometry and ensure all other reagents are pure and dry.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR). | |
| Formation of unexpected byproducts | The presence of hydrolysis products, such as dimesitylborinic acid, may lead to side reactions. | - Characterize the byproducts to confirm their identity.- If hydrolysis is confirmed, strictly follow the recommended handling and storage protocols to minimize moisture contamination. |
| Difficulty in dissolving the reagent | The reagent may have partially hydrolyzed, leading to less soluble species. | - Attempt to dissolve a small sample in a dry, inert solvent. If solubility is an issue, it may be a sign of degradation.- Ensure the solvent is anhydrous. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is best kept in a desiccator or a glovebox to protect it from atmospheric moisture. Storage at 2-8°C is also recommended to minimize decomposition.[1]
Q2: What are the visible signs of this compound decomposition?
A2: Fresh this compound is a white to off-white crystalline powder.[2][3] Signs of decomposition due to moisture exposure may include a change in color, clumping of the powder, or a "wet" appearance.
Q3: What are the likely hydrolysis products of this compound?
Q4: How can I detect the decomposition of this compound in my sample?
A4: 1H and 11B NMR spectroscopy can be useful for detecting decomposition. The appearance of new signals in the 1H NMR spectrum or a shift in the 11B NMR signal could indicate the presence of dimesitylborinic acid or other boron-containing impurities. For instance, boronic acids and their anhydrides (boroxines) show distinct shifts in 11B NMR, typically around 30-33 ppm.[4]
Q5: Will moisture contamination affect my reaction?
A5: Yes, moisture contamination can significantly impact your reaction. The hydrolysis of this compound not only consumes the active reagent but also introduces dimesitylborinic acid and HF into the reaction mixture. These byproducts can alter the reaction conditions and potentially lead to the formation of unwanted side products.
Q6: What is the proper procedure for disposing of this compound waste?
A6: this compound and its waste should be handled as hazardous material. Due to its reactivity with water and the potential formation of HF upon hydrolysis, it should be quenched carefully in a controlled manner by trained personnel. Always consult your institution's safety guidelines for the disposal of reactive and fluoride-containing waste.
Experimental Protocols
Adherence to strict anhydrous and anaerobic techniques is critical for the successful use of this compound.
Protocol 1: Handling and Transfer of this compound in a Glovebox
This is the recommended method for handling this compound to minimize exposure to moisture and air.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Spatula
-
Weighing paper or boat
-
Reaction flask with a septum
-
Glovebox with an inert atmosphere (N2 or Ar)
Procedure:
-
Ensure the glovebox atmosphere is dry and oxygen-free (typically <1 ppm H2O and O2).
-
Bring the sealed container of this compound, along with all necessary glassware and tools, into the glovebox antechamber.
-
Cycle the antechamber to replace the air with the inert glovebox atmosphere.
-
Once inside the glovebox, allow the reagent container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Carefully open the container and weigh the desired amount of this compound onto a weighing paper or into a weighing boat.
-
Quickly transfer the solid to the reaction flask.
-
Seal the reaction flask with a septum.
-
Add the anhydrous solvent to the reaction flask via a syringe.
-
The reaction flask can now be removed from the glovebox for the subsequent reaction steps, ensuring it remains under a positive pressure of inert gas.
Protocol 2: Handling and Transfer of this compound using a Schlenk Line
This method can be used if a glovebox is not available.
Materials:
-
This compound in a Sure/Seal™ or similar container
-
Schlenk line with a dual vacuum/inert gas manifold
-
Reaction flask (oven-dried) with a sidearm and septum
-
Syringe and long needle (oven-dried)
-
Anhydrous solvent in a Sure/Seal™ bottle
Procedure:
-
Drying Glassware: Oven-dry all glassware (reaction flask, syringe, needles) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction flask while hot and connect it to the Schlenk line. Evacuate and backfill the flask with inert gas (argon or nitrogen) at least three times to establish an inert atmosphere.
-
Solvent Transfer: Using a dry syringe, transfer the desired amount of anhydrous solvent from the Sure/Seal™ bottle to the reaction flask.
-
Reagent Transfer (as a solution): a. In a separate, dry flask under an inert atmosphere, prepare a stock solution of this compound in an anhydrous solvent. b. Using a dry, inert gas-flushed syringe, withdraw the desired volume of the stock solution. c. Inject the solution into the reaction flask through the septum.
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for handling moisture-sensitive this compound.
Troubleshooting Logic for Poor Reaction Yield
Caption: Decision tree for troubleshooting poor reaction yields.
References
troubleshooting low reactivity of dimesitylboron fluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with dimesitylboron fluoride (B91410) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dimesitylboron fluoride and what are its primary applications?
This compound, with the chemical formula C₁₈H₂₂BF, is an organoboron compound. It features a boron atom bonded to two bulky mesityl groups and a fluorine atom.[1][2] This structure imparts unique electronic and steric properties, making it a versatile reagent in organic synthesis. Its primary applications include:
-
Lewis Acid Catalysis: It can be used to activate small molecules in various catalytic processes.[1]
-
Organic Synthesis: It serves as a reagent for forming carbon-boron bonds, which is crucial for synthesizing complex organic molecules.[1]
-
Fluorination Reactions: It can be employed in processes to introduce fluorine atoms into organic compounds.[1]
-
Materials Science: It is used in the development of advanced materials like polymers and coatings.[1]
Q2: What are the typical physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for its proper handling and use. Key properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to off-white powder or crystals | [1] |
| Molecular Formula | C₁₈H₂₂BF | [2] |
| Molecular Weight | 268.18 g/mol | [2] |
| Melting Point | 69-72 °C | [3] |
| Boiling Point | 128-130 °C at 0.5 mmHg | [1] |
| Purity (typical) | ≥98% (HPLC) | [1] |
| Storage Conditions | Store at room temperature in a dry, cool, and well-ventilated place. Keep containers tightly closed and away from moisture. | [1] |
Q3: What safety precautions should be taken when handling this compound?
This compound is a corrosive material and requires careful handling. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (goggles or face shield), and a dust mask.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust. Ensure adequate ventilation.
-
Incompatible Materials: Keep away from strong bases, acids, water, and oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Troubleshooting Low Reactivity
Low reactivity of this compound can stem from several factors, including reagent quality, reaction conditions, and substrate properties. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: The reaction is sluggish or does not proceed to completion.
This is a common observation when expecting a certain level of reactivity from a Lewis acid catalyst. The underlying causes can be multifaceted.
| Potential Cause | Troubleshooting Step | Rationale |
| Reduced Lewis Acidity | 1. Check for Impurities: Analyze the reagent for impurities, especially those that can coordinate to the boron center and reduce its Lewis acidity. Common culprits include residual solvents from synthesis or moisture. 2. Use a Lewis Acid Activator: In some cases, the addition of a stronger Lewis acid or a halide abstractor can enhance the Lewis acidity of the boron center. | The Lewis acidity of boron compounds is crucial for their catalytic activity. The bulky mesityl groups in this compound already create significant steric hindrance around the boron atom, which can influence its ability to act as a Lewis acid.[4][5] Any factor that further reduces the electrophilicity of the boron will diminish its reactivity. |
| Steric Hindrance | 1. Evaluate Substrate Sterics: Assess the steric bulk of your substrate. Highly hindered substrates may have difficulty accessing the sterically encumbered boron center of the catalyst. 2. Modify Reaction Conditions: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions. | The two large mesityl groups on the boron atom create a sterically hindered environment.[6] This can be a double-edged sword: it can provide selectivity in some reactions but can also impede the approach of bulky reactants, leading to low reactivity.[4][7][8] |
| Reagent Decomposition | 1. Verify Storage Conditions: Ensure the reagent has been stored under anhydrous conditions and protected from light and air. Improper storage can lead to decomposition. 2. Use Fresh Reagent: If there is any doubt about the quality of the reagent, it is best to use a fresh, unopened batch. | This compound can be sensitive to moisture and atmospheric oxygen, which can lead to the formation of less reactive boronic acids or other byproducts. |
| Inappropriate Solvent | 1. Solvent Polarity: The choice of solvent can significantly impact the reactivity of Lewis acids. Aprotic solvents are generally preferred. 2. Coordinating Solvents: Avoid using highly coordinating solvents (e.g., THF, acetonitrile) unless they are an intentional part of the reaction design, as they can compete with the substrate for binding to the boron center. | Solvents can interact with the Lewis acidic center, modulating its reactivity.[9] A solvent that strongly coordinates to the boron will reduce its availability to activate the substrate. |
Issue 2: The reaction shows poor selectivity or undesired side products.
Even if the reaction proceeds, a lack of desired selectivity can be a sign of underlying reactivity issues.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Lewis Acidity for Desired Pathway | 1. Consider a Stronger Lewis Acid: If the desired reaction pathway requires a highly electrophilic catalyst, this compound may not be sufficiently acidic. In such cases, exploring other borane-based Lewis acids with less steric bulk or more electron-withdrawing groups might be necessary. | The Lewis acidity of boranes is influenced by the substituents on the boron atom. While the fluorine atom is electron-withdrawing, the mesityl groups are electron-donating and sterically bulky, which can temper the overall Lewis acidity compared to other boranes like B(C₆F₅)₃.[10] |
| Presence of Protic Impurities | 1. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. The presence of water or other protic impurities can lead to side reactions and catalyst deactivation. | Protic species can react with the boron center or with reactive intermediates in the catalytic cycle, leading to undesired byproducts. |
Experimental Protocols
General Protocol for a Catalytic Reaction Using this compound
This protocol provides a general workflow for a reaction catalyzed by this compound. Specific conditions such as temperature, reaction time, and substrate concentrations should be optimized for each specific transformation.
Caption: General experimental workflow for a reaction catalyzed by this compound.
Detailed Steps:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (e.g., nitrogen or argon).
-
To the reaction flask, add the substrate and the anhydrous solvent under an inert atmosphere.
-
-
Reaction:
-
In a separate flask, dissolve the required amount of this compound in the anhydrous solvent under an inert atmosphere.
-
Transfer the catalyst solution to the reaction flask via syringe or cannula.
-
Heat the reaction mixture to the desired temperature and stir for the required time. Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, or NMR).
-
-
Workup and Analysis:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation, or recrystallization).
-
Characterize the purified product by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).
-
Signaling Pathways and Logical Relationships
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting low reactivity issues with this compound.
Caption: A flowchart for systematically troubleshooting low reactivity issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 90 436-59-9 [sigmaaldrich.com]
- 4. Steric Hindrance Drives the Boron‐Initiated Polymerization of Dienyltriphenylarsonium Ylides to Photoluminescent C5‐Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Dimesitylboron Fluoride Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing dimesitylboron fluoride (B91410) (Mes₂BF) as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dimesitylboron fluoride (Mes₂BF) and what are its primary applications in catalysis?
A1: this compound is an organoboron compound featuring a boron atom bonded to two bulky mesityl groups and a fluorine atom.[1] This structure makes it a potent and sterically hindered Lewis acid. Lewis acids are electron pair acceptors and are widely used in organic synthesis to activate electrophiles.[2] Mes₂BF is particularly useful in catalyzing reactions such as aldol (B89426) additions, Diels-Alder reactions, and other carbon-carbon bond-forming reactions. Its bulky nature can also influence the stereochemical outcome of a reaction.
Q2: How does the choice of solvent affect a Mes₂BF catalyzed reaction?
A2: The solvent plays a critical role in any Lewis acid-catalyzed reaction by influencing the effective acidity of the catalyst and stabilizing or destabilizing reaction intermediates. Generally, there is a dichotomy between the polarity and the coordinating ability (donicity) of the solvent.[3][4][5]
-
Polar, non-coordinating solvents (e.g., dichloromethane (B109758) (DCM), toluene) can enhance the Lewis acidity of Mes₂BF by stabilizing charged intermediates without directly competing for the boron center. This often leads to higher reaction rates.[4]
-
Coordinating solvents (e.g., diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN)) are Lewis bases themselves and can compete with the substrate to bind to the boron atom of the catalyst.[4][5] This can reduce the effective concentration and activity of the catalyst, leading to slower or incomplete reactions.
Q3: My reaction is sluggish or not proceeding to completion. What are the potential causes related to the catalyst and solvent?
A3: A sluggish reaction is a common issue. Here are a few potential causes:
-
Solvent Competition: If you are using a coordinating solvent like THF or Et₂O, it may be binding to the Mes₂BF catalyst, reducing its activity. Consider switching to a non-coordinating solvent like DCM or toluene.
-
Catalyst Deactivation: Water is a strong Lewis base and can deactivate the Mes₂BF catalyst by forming a stable adduct. Ensure all your reagents and solvents are rigorously dried.
-
Insufficient Catalyst Loading: While catalytic amounts are required, the optimal loading can vary depending on the substrate and reaction conditions. Consider a modest increase in the catalyst loading.
-
Low Temperature: Many Lewis acid-catalyzed reactions are run at low temperatures to control selectivity. However, if the reaction is too slow, a controlled increase in temperature may be necessary.
Q4: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A4: Side product formation can often be mitigated by optimizing reaction parameters:
-
Lowering the Temperature: This is often the first step to improve selectivity, as it can favor the desired kinetic product.
-
Solvent Choice: The solvent can influence the transition state energies of different reaction pathways. Screening a range of non-coordinating solvents with varying polarities (e.g., hexane, toluene, DCM) may improve selectivity.
-
Slow Addition of Reagents: Adding one of the reactants slowly can help maintain a low concentration of reactive intermediates and suppress side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inactivation by Water: Mes₂BF is sensitive to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Coordinating Solvent: The solvent is competing with the substrate for the catalyst. | Switch to a non-coordinating solvent such as DCM, toluene, or hexane. | |
| Impure Reagents: Impurities in starting materials can act as catalyst poisons. | Purify starting materials before use. | |
| Insufficient Catalyst Loading: The amount of active catalyst is too low. | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | |
| Low Yield with Complex Product Mixture | Reaction Temperature is Too High: Higher temperatures can lead to decomposition or side reactions. | Run the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C). |
| Incorrect Stoichiometry: An excess of one reactant may lead to side reactions. | Carefully control the stoichiometry of your reactants. Consider slow addition of one component. | |
| Protodeboronation: In some cases, the borane (B79455) catalyst can be protonated and rendered inactive. | Ensure the reaction is run under strictly anhydrous and aprotic conditions. | |
| Inconsistent Results Between Batches | Variable Water Content: Small differences in moisture can have a large impact. | Standardize procedures for drying solvents and handling reagents under inert conditions. |
| Catalyst Quality: The purity of Mes₂BF may vary between suppliers or batches. | Use a catalyst from a reputable supplier and consider titrating a small sample to determine its activity. |
Data Presentation: Solvent Effects on Arylboron Lewis Acidity
Table 1: Effect of Solvent on the Effective Lewis Acidity of B(C₆F₅)₃
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Effective Lewis Acidity (LAU) |
| Dichloromethane (DCM) | 8.93 | 1.2 | 37.10 |
| Diethyl Ether (Et₂O) | 4.34 | 19.2 | 26.50 |
| Acetonitrile (MeCN) | 37.5 | 14.1 | Unmeasurable |
| Data adapted from Laturski, A. E., et al. (2021).[4][5] |
As shown in the table, the strongly coordinating solvent acetonitrile completely quenches the measurable Lewis acidity of the borane.[4][5] Diethyl ether, a moderately coordinating solvent, significantly reduces its Lewis acidity compared to the non-coordinating solvent, dichloromethane.[4][5]
This trend in Lewis acidity directly correlates with catalytic activity, as demonstrated in a Diels-Alder reaction.
Table 2: Correlation of Solvent, Lewis Acidity, and Yield for a B(C₆F₅)₃ Catalyzed Diels-Alder Reaction
| Solvent | Effective Lewis Acidity (LAU) | Product Yield (%) |
| Dichloromethane (DCM) | 37.10 | High |
| Diethyl Ether (Et₂O) | 26.50 | Moderate |
| Acetonitrile (MeCN) | Unmeasurable | Low/No Reaction |
| Qualitative correlation based on data from Laturski, A. E., et al. (2021).[4] |
These data strongly suggest that for this compound catalyzed reactions, optimal results will likely be achieved in non-coordinating solvents.
Experimental Protocols
General Protocol for a Mes₂BF-Catalyzed Mukaiyama Aldol Reaction
This protocol describes a general procedure for the reaction of a silyl (B83357) enol ether with an aldehyde, catalyzed by this compound.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Silyl enol ether (1.2 mmol, 1.2 equiv)
-
This compound (Mes₂BF) (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (0.1 mmol).
-
Add anhydrous DCM (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
To this solution, add the aldehyde (1.0 mmol) dissolved in anhydrous DCM (2 mL) dropwise over 5 minutes.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add the silyl enol ether (1.2 mmol) dissolved in anhydrous DCM (3 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Impact of solvent choice on catalyst activity.
References
- 1. (49b) Isomerization of Epoxides By Tris(Pentafluorophenyl)Borane (BCF): Investigation of Solvent Effects and Induction Period | AIChE [proceedings.aiche.org]
- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
Technical Support Center: Preventing Protodeboronation in Dimesitylboron Fluoride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimesitylboron fluoride (B91410). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the undesired side reaction of protodeboronation in your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with dimesitylboron fluoride that may be attributed to protodeboronation.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of the desired borylated product; isolation of mesitylene (B46885) as a byproduct. | High rate of protodeboronation of the dimesitylboron moiety. | 1. Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). 2. Optimize Base Selection: If a base is required, use non-aqueous, non-hydroxide bases. Consider sterically hindered organic bases or anhydrous fluoride sources (e.g., anhydrous CsF, KF). 3. Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 4. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor protodeboronation. |
| Inconsistent yields between reaction batches. | 1. Variability in the quality and dryness of reagents and solvents. 2. Atmospheric moisture contamination. | 1. Standardize Reagent Quality: Use freshly purchased or purified and properly stored anhydrous solvents and reagents for each experiment. 2. Inert Atmosphere Techniques: Employ robust techniques such as Schlenk lines or a glovebox to minimize exposure to air and moisture. |
| Formation of mesitylene byproduct increases over the course of the reaction. | The desired reaction is slow relative to the rate of protodeboronation. | 1. Increase Catalyst Loading: For catalytic reactions, a higher catalyst loading may accelerate the desired transformation, outcompeting the protodeboronation pathway. 2. Optimize Ligand/Catalyst System: For cross-coupling reactions, screen different ligands or catalyst systems known for high activity at lower temperatures.[1] |
| Reaction with nucleophiles leads to protodeboronation instead of substitution of fluoride. | The nucleophile or its counter-ion may be acting as a base or proton source, promoting protodeboronation. | 1. Use Salt-Free Nucleophiles: If possible, use nucleophiles generated in situ or as their salt-free variants. 2. Counter-ion Exchange: Consider exchanging the counter-ion of the nucleophile for a less basic one. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2] In the context of this compound, this would lead to the formation of mesitylene, consuming your reagent and reducing the yield of the desired product. While the two bulky mesityl groups provide significant steric protection and stability to the boron center, protodeboronation can still occur under certain conditions, particularly in the presence of proton sources like water and under basic or acidic conditions.[2][3]
Q2: How does the stability of this compound compare to other organoboron reagents?
A2: this compound is generally considered a stable organoboron compound, largely due to the steric hindrance provided by the two mesityl groups.[4] This steric bulk protects the boron atom from attack. However, like other organoboranes, it is susceptible to cleavage under harsh conditions. Compared to many simple arylboronic acids, which can be prone to decomposition, this compound is more robust.[2]
Q3: What are the primary factors that can induce protodeboronation in my reactions?
A3: The key factors that can promote protodeboronation are:
-
Presence of Protic Solvents: Water, alcohols, and other protic solvents can serve as a proton source for the cleavage of the C-B bond.[3]
-
pH: Both acidic and basic conditions can catalyze protodeboronation, although the mechanism may differ. For many organoboron compounds, protodeboronation is accelerated at high pH.[3]
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the C-B bond cleavage.[3]
-
Choice of Base: Strong aqueous bases (e.g., NaOH, KOH) are particularly detrimental and can significantly increase the rate of protodeboronation.[5]
Q4: Can I use this compound in aqueous or protic solvents?
A4: While this compound exhibits a degree of stability, the use of aqueous or protic solvents should be approached with caution and ideally avoided if protodeboronation is a concern.[6] If the reaction chemistry necessitates a protic co-solvent, it is crucial to use anhydrous versions where possible, minimize the amount used, and consider running the reaction at a lower temperature.
Q5: Are there alternative reagents to this compound that are more resistant to protodeboronation?
A5: For applications requiring a dimesitylboron moiety, this compound is already a relatively stable precursor. If protodeboronation is still a significant issue, consider if the desired transformation can be achieved using a different synthetic route that avoids the conditions leading to protodeboronation. For general cross-coupling reactions where a robust boronic acid equivalent is needed, N-methyliminodiacetic acid (MIDA) boronates or potassium organotrifluoroborates are excellent alternatives that employ a "slow-release" strategy to minimize the concentration of the reactive boronic acid, thereby reducing the likelihood of protodeboronation.[2]
Experimental Protocols
General Protocol for the Synthesis of a Dimesitylboryl-Substituted Arene
This protocol is a generalized procedure for the reaction of an organolithium or Grignard reagent with this compound, designed to minimize protodeboronation.
Reagents and Materials:
-
Aryl halide (starting material)
-
n-Butyllithium or Magnesium turnings
-
This compound (1.1 equiv.)
-
Anhydrous, degassed solvents (e.g., THF, Diethyl ether)
-
Anhydrous salts for workup (e.g., Na₂SO₄)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox equipment
Procedure:
-
Preparation of the Organometallic Reagent:
-
In an oven-dried flask under an inert atmosphere, prepare the organolithium or Grignard reagent from the corresponding aryl halide in an anhydrous ethereal solvent according to standard procedures.
-
-
Reaction with this compound:
-
Cool the freshly prepared organometallic solution to -78 °C.
-
In a separate oven-dried flask, dissolve this compound (1.1 equiv.) in anhydrous THF.
-
Slowly add the solution of this compound to the organometallic reagent at -78 °C via cannula or a dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.[6]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizing Reaction Pathways
DOT Script for Protodeboronation vs. Desired Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimesitylboron Fluoride Reaction Workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimesitylboron fluoride (B91410). The information is designed to address specific issues that may be encountered during the workup phase of chemical reactions involving this reagent.
Troubleshooting Guide
This guide addresses common problems encountered during the workup of reactions involving dimesitylboron fluoride, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Milky/Cloudy Organic Layer After Aqueous Wash | Hydrolysis of unreacted this compound or other boron-containing species to form less soluble borinic acids (e.g., dimesitylborinic acid). | - Minimize contact time with the aqueous phase. - Wash with brine to reduce the solubility of organic compounds in the aqueous layer.[1] - If the precipitate persists, it may be dimesitylborinic acid. Consider converting it to a more soluble species or removing it via filtration if it is insoluble in the organic solvent. |
| Persistent Emulsion During Extraction | - Formation of finely dispersed particles, such as insoluble borinic acid salts. - Use of chlorinated solvents with basic aqueous solutions can sometimes lead to emulsions.[2] | - Allow the mixture to stand for a period to see if the layers separate on their own. - Add saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[2][3] - Filter the entire mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion.[2] |
| Low Yield of Desired Product | - Incomplete reaction. - Loss of product during aqueous extraction due to some water solubility. - Hydrolysis of the desired product if it is also a boron-containing compound. - Adsorption of the product onto the drying agent. | - Ensure the reaction has gone to completion before initiating workup. - Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - Use a minimal amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and ensure it is thoroughly washed with the organic solvent after drying.[1] |
| Presence of Boron-Containing Impurities in the Final Product | Incomplete removal of dimesitylborinic acid or other boron species during workup. | - A common method for removing boron-containing residues is to concentrate the reaction mixture repeatedly from methanol. This process forms volatile trimethyl borate (B1201080) ((MeO)3B), which can be removed under reduced pressure.[3] - For purification, column chromatography on silica (B1680970) gel can be effective. In some cases, silica gel impregnated with boric acid may improve separation of boron-containing compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the white solid that sometimes forms when I add water to my reaction mixture containing this compound?
A1: this compound is sensitive to moisture. The white solid is likely dimesitylborinic acid, which is formed upon hydrolysis of this compound.
Q2: How should I properly quench a reaction involving this compound?
A2: A common and effective method is to quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4] This is typically followed by extraction with an organic solvent like diethyl ether or ethyl acetate.
Q3: My product seems to be contaminated with mesitylene. How can I remove it?
A3: Mesitylene can sometimes be carried over from the synthesis of this compound. It can be challenging to remove due to its relatively high boiling point. Careful column chromatography is often the most effective method. Alternatively, if the desired product is a solid, recrystallization may be effective.
Q4: Is it necessary to perform the workup under an inert atmosphere?
A4: While this compound itself is handled under inert conditions, once the reaction is complete and quenched, the workup is typically performed in the air. However, if your desired product is known to be air-sensitive, it is advisable to continue working under an inert atmosphere.
Q5: What are the key safety precautions to take during the workup?
A5: this compound and its hydrolysis product, dimesitylborinic acid, can be corrosive and cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the material in a well-ventilated fume hood.
Experimental Protocols
Below are detailed methodologies for key experiments involving the workup of reactions with this compound.
Protocol 1: General Workup Procedure [4]
-
Quenching: After the reaction is deemed complete, cool the reaction mixture to room temperature (or as specified in your reaction protocol). Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can then be purified by techniques such as column chromatography or recrystallization as needed.
Protocol 2: Workup and Purification by Column Chromatography [5]
-
Quenching and Extraction: Following the completion of the reaction, remove the reaction solvent under reduced pressure.
-
Aqueous Workup: Add brine to the residue and extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂) three times.
-
Washing and Drying: Combine the organic phases, wash with water, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Evaporate the solvent at reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by silica-gel column chromatography using an appropriate eluent system (e.g., a mixture of n-hexane and dichloromethane).[5]
Visualizations
The following diagrams illustrate key workflows and concepts related to the reaction workup of this compound.
Caption: General workflow for the workup and purification of a reaction involving this compound.
Caption: A troubleshooting decision tree for common issues during this compound reaction workups.
References
Validation & Comparative
A Comparative Analysis of Dimesitylboron Fluoride and Other Prominent Lewis Acid Catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount for the success of numerous organic transformations. This guide provides an objective comparison of dimesitylboron fluoride (B91410) with commonly employed Lewis acids, namely boron trifluoride etherate (BF₃·OEt₂), boron trichloride (B1173362) (BCl₃), and aluminum trichloride (AlCl₃). The comparison focuses on their relative Lewis acidity, stability, and applications in key organic reactions, supported by available data and representative experimental protocols.
Lewis acids are indispensable tools in organic synthesis, facilitating a wide array of reactions by activating electrophiles.[1] Their efficacy is primarily determined by their Lewis acidity, which is the ability to accept an electron pair. However, factors such as steric hindrance and stability also play a crucial role in their catalytic performance. Dimesitylboron fluoride, a white to light yellow crystalline solid, is an organoboron compound with growing interest in research and development, particularly in the realm of catalysis and as an intermediate for electronic materials.[2] Its bulky mesityl groups and the electron-withdrawing fluorine atom influence its reactivity and selectivity as a Lewis acid catalyst.[2]
Quantitative Comparison of Lewis Acidity
| Lewis Acid Catalyst | Formula | Key Characteristics |
| This compound | (C₉H₁₁)₂BF | Sterically hindered boron center due to bulky mesityl groups. The fluorine atom enhances Lewis acidity through inductive effects.[2] |
| Boron Trifluoride Etherate | BF₃·OEt₂ | A convenient and less hazardous source of BF₃. The ether ligand moderates the reactivity of the highly Lewis acidic BF₃.[3] |
| Boron Trichloride | BCl₃ | A stronger Lewis acid than BF₃ due to less effective π-backbonding from chlorine's larger p-orbitals to the boron center.[4] |
| Aluminum Trichloride | AlCl₃ | A very strong and widely used Lewis acid, often employed in Friedel-Crafts reactions. It is highly moisture-sensitive.[5] |
Experimental Protocols and Performance in Key Reactions
The choice of a Lewis acid catalyst is often dictated by the specific requirements of the reaction, including the nature of the substrate and the desired outcome. Below are discussions and representative experimental protocols for key organic reactions where these catalysts are employed.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Lewis acids are often used to catalyze this reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition.[6]
A computational study on the BF₃-catalyzed Diels-Alder reaction between butadiene and methyl acrylate (B77674) has shown that the catalyst increases the polarization and charge transfer between the reactants, which facilitates the reaction.[3] While a specific protocol for a this compound-catalyzed Diels-Alder reaction is not detailed in the surveyed literature, its potential as a catalyst for such transformations is an area of active research.
Representative Experimental Protocol: BF₃·OEt₂ Catalyzed Diels-Alder Reaction
-
Reaction: Cycloaddition of isoprene (B109036) and methyl acrylate.
-
Procedure: To a solution of methyl acrylate (1.0 mmol) in dichloromethane (B109758) (5 mL) at -78 °C is added BF₃·OEt₂ (0.1 mmol) dropwise. The mixture is stirred for 15 minutes, followed by the addition of isoprene (1.2 mmol). The reaction is stirred at -78 °C for 3 hours and then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding cyclohexene (B86901) product.
DOT Diagram: Lewis Acid Catalyzed Diels-Alder Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
A Comparative Guide to Fluoride Sensing: Validation of Dimesitylboron-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dimesitylboron-based fluorescent probes for fluoride (B91410) sensing with other common alternatives. Detailed experimental protocols, quantitative performance data, and visual diagrams of sensing mechanisms are presented to assist researchers in the selection and validation of appropriate fluoride detection methods.
Introduction to Fluoride Sensing with Dimesitylboron Compounds
Organoboron compounds, particularly those with bulky substituents like the mesityl group, have emerged as highly selective and sensitive fluorescent probes for fluoride ions. The sensing mechanism is rooted in the strong Lewis acid- B Lewis base interaction between the boron center of the dimesitylboron moiety and the fluoride anion. This interaction disrupts the internal charge transfer (ICT) within the fluorophore, leading to a detectable change in its photophysical properties, such as fluorescence quenching or a spectral shift. The steric hindrance provided by the two mesityl groups enhances the selectivity for the small fluoride ion over other larger anions.
Performance Comparison of Fluoride Sensors
The selection of a suitable fluoride sensor depends on various performance parameters. This section provides a comparative overview of a representative dimesitylboron-based probe with other classes of fluorescent fluoride sensors.
| Sensor Type | Recognition Moiety | Typical Limit of Detection (LOD) | Response Time | Selectivity | Operating Principle |
| Dimesitylboron-based | Triarylborane | 0.1 - 10 µM | Seconds to minutes | High for F⁻ over Cl⁻, Br⁻, I⁻, etc. | Lewis acid-base interaction, ICT modulation |
| Silyl Ether-based | Silyl ether (e.g., TBDMS) | 0.04 - 100 µM[1] | Minutes to hours | Good, but can react with other nucleophiles | Fluoride-induced Si-O bond cleavage |
| Hydrogen Bonding-based | Amide, Urea, Squaramide | 0.1 - 50 µM | Fast (seconds) | Can have cross-reactivity with other basic anions | Hydrogen bond formation with anion |
| Metal-Organic Framework (MOF) | Open metal sites, functionalized linkers | 15.2 ppb (approx. 0.8 µM)[2] | Seconds to minutes[2] | Tunable, can be highly selective | Guest-host interaction, ligand displacement |
| Ion-Selective Electrode (ISE) | Lanthanum Fluoride Crystal | 0.02 mg/L (approx. 1 µM) | Minutes | Very high for F⁻ | Potentiometric measurement across a selective membrane |
Experimental Protocols
General Protocol for Fluoride Sensing using a Dimesitylboron-Based Fluorescent Probe
This protocol outlines the general steps for the validation of a dimesitylboron-based fluorescent sensor for fluoride detection.
1. Materials and Reagents:
-
Dimesitylboron-functionalized fluorophore
-
Solvent (e.g., THF, CH3CN, or aqueous buffer, depending on probe solubility)
-
Standard solution of fluoride (e.g., Sodium Fluoride or Tetrabutylammonium Fluoride)
-
Solutions of interfering anions (e.g., NaCl, NaBr, NaI, NaOAc, NaH2PO4)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter (for aqueous solutions)
2. Preparation of Solutions:
-
Prepare a stock solution of the dimesitylboron probe (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of standard fluoride solutions of known concentrations by diluting a stock fluoride solution.
-
Prepare solutions of interfering anions at concentrations significantly higher than that of the expected fluoride concentration to test for selectivity.
3. Determination of Optimal Conditions: [3]
-
Solvent Effects: Record the fluorescence spectra of the probe in different solvents to determine the optimal solvent system that provides a stable and strong signal.
-
pH Profile (for aqueous media): Investigate the fluorescence response of the probe to fluoride across a range of pH values to identify the optimal pH for sensing.[3]
4. Fluorescence Titration: [4]
-
To a solution of the dimesitylboron probe of a fixed concentration (e.g., 10 µM), incrementally add aliquots of a standard fluoride solution.[4]
-
After each addition, allow the solution to equilibrate (typically a few seconds to minutes) and record the fluorescence emission spectrum.[3]
-
Plot the change in fluorescence intensity or the ratio of intensities at two wavelengths against the fluoride concentration.
5. Determination of Limit of Detection (LOD): [5]
-
The LOD is typically calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (probe solution without fluoride) and S is the slope of the linear portion of the calibration curve at low fluoride concentrations.[5]
6. Selectivity Studies:
-
Record the fluorescence response of the probe solution upon the addition of various interfering anions at a concentration significantly higher than that of fluoride.
-
Compare the fluorescence changes induced by interfering anions to that induced by fluoride to assess the selectivity.
7. Response Time: [3]
-
Monitor the change in fluorescence intensity of the probe solution over time immediately after the addition of a known concentration of fluoride to determine the time required to reach a stable signal.[3]
Visualizing the Sensing Process
The following diagrams illustrate the key processes involved in the validation of fluoride sensing with dimesitylboron fluoride.
Caption: Signaling pathway of a dimesitylboron-based fluoride probe.
Caption: A typical experimental workflow for validating a new fluoride sensor.
Caption: Comparison of advantages and disadvantages of different fluoride sensing methods.
References
- 1. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Sensitive Ratiometric Fluorescent Paper Sensors for the Detection of Fluoride Ions - PMC [pmc.ncbi.nlm.nih.gov]
computational comparison of dimesitylboron fluoride and B(C₆F₅)₃
An Objective Comparison of Dimesitylboron Fluoride (B91410) and Tris(pentafluorophenyl)borane as Lewis Acids
Introduction
In the realm of modern synthetic chemistry, boron-based Lewis acids are indispensable tools for catalysis, small molecule activation, and materials science. Among the most potent and widely utilized are tris(pentafluorophenyl)borane, B(C₆F₅)₃ (BCF), and dimesitylboron fluoride, B(Mes)₂F. Both molecules are characterized by a highly electrophilic boron center, yet their reactivity is modulated by distinct steric and electronic environments. This guide provides a detailed computational and experimental comparison of these two Lewis acids, offering researchers objective data to inform their selection for specific applications.
Structural and Electronic Properties: A Tale of Two Boranes
The Lewis acidity of these compounds is a direct consequence of the substituents on the boron atom. While both are sterically hindered, the nature of this bulk and the electronic effects they impart are fundamentally different.
-
B(C₆F₅)₃ : This borane (B79455) features three pentafluorophenyl rings arranged in a trigonal planar geometry. The powerful electron-withdrawing inductive effect of the 15 fluorine atoms creates a highly electron-deficient boron center, making it an exceptionally strong Lewis acid.[1] The bulky C₆F₅ groups also provide significant steric shielding, which is a key factor in its ability to form frustrated Lewis pairs (FLPs).[1]
-
B(Mes)₂F : This compound combines two bulky mesityl (2,4,6-trimethylphenyl) groups with a single, highly electronegative fluorine atom. The mesityl groups are among the bulkiest substituents used in borane chemistry, providing extreme steric hindrance. While the methyl groups on the mesityl rings are weakly electron-donating via induction, this is counteracted by the strong inductive pull of the fluorine atom directly bonded to the boron center. This unique combination of features makes B(Mes)₂F a strong Lewis acid with a distinct reactivity profile, particularly in anion binding.
Quantitative Comparison of Lewis Acidity
The strength of a Lewis acid can be quantified using various computational and experimental scales. Computationally, the Fluoride Ion Affinity (FIA) is a measure of intrinsic or "global" Lewis acidity. Experimentally, the Gutmann-Beckett method provides an Acceptor Number (AN) that reflects the "effective" Lewis acidity in solution towards a specific probe.
Table 1: Computational Lewis Acidity Parameters
| Parameter | This compound (B(Mes)₂F) | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |
| Fluoride Ion Affinity (FIA) (kJ/mol) | Value not readily available in cited literature. Expected to be high due to the B-F bond. | ~450-480[1] |
| LUMO Energy | The dimesitylboryl group is a strong acceptor, leading to low LUMO energies.[2] | Exceptionally low-lying LUMO, contributing to its high reactivity.[3] |
Table 2: Experimental Lewis Acidity and Application Data
| Parameter | This compound (B(Mes)₂F) | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |
| Gutmann-Beckett Acceptor Number (AN) | Value not readily available in cited literature. | 82 (in CD₂Cl₂)[1] |
| Application Highlight | Fluoride ion sensing, anion binding.[2] | Frustrated Lewis Pairs, polymerization co-catalyst.[4][5] |
Discussion of Lewis Acidity Data: B(C₆F₅)₃ is confirmed as one of the strongest neutral Lewis acids, with a very high calculated FIA.[1] Its experimental Gutmann-Beckett AN value of 82 is considered a significant underestimation of its intrinsic acidity; the steric bulk of the C₆F₅ groups hinders optimal interaction with the bulky triethylphosphine (B1216732) oxide (Et₃PO) probe used in the method.[1]
While precise, directly comparable FIA and AN values for B(Mes)₂F are not available in the cited literature, its chemical behavior provides strong evidence of its Lewis acidic character. Its widespread use as a fluorescent turn-off sensor for fluoride ions demonstrates a high affinity for this hard anion.[2] The Lewis acidity of B(Mes)₂F is driven by the potent inductive effect of the fluorine atom, though it is moderated by the electron-donating tendency of the mesityl groups. In contrast, the acidity of B(C₆F₅)₃ is amplified by the cumulative effect of three strongly withdrawing aryl groups.
Performance in Catalysis and Molecular Recognition
The unique steric and electronic profiles of B(Mes)₂F and B(C₆F₅)₃ dictate their utility in different chemical contexts.
Frustrated Lewis Pair (FLP) Chemistry: Both boranes are sufficiently bulky to form FLPs with sterically demanding Lewis bases, preventing the formation of a classical dative bond. B(C₆F₅)₃ is a canonical example of a Lewis acid used in FLPs for the activation of small molecules like H₂, olefins, and CO₂.[5] The combination of extreme Lewis acidity and steric bulk makes it highly effective in these transformations. B(Mes)₂F, with its exceptionally bulky mesityl groups, is also a viable component for FLP chemistry.
Experimental and Computational Protocols
Gutmann-Beckett Method
This widely used experimental technique assesses the Lewis acidity of a substance in solution by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO).[6][7]
Protocol:
-
A solution of the Lewis acid is prepared in a weakly coordinating, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆).
-
An equimolar amount of Et₃PO is added to the solution.
-
The ³¹P{¹H} NMR spectrum is recorded.
-
The chemical shift of the complexed Et₃PO (δ_sample) is compared to that of free Et₃PO in a non-coordinating solvent like hexane (B92381) (δ_ref = 41.0 ppm).[6]
-
The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × (δ_sample − 41.0).[6] A higher AN value indicates greater effective Lewis acidity.
References
- 1. benchchem.com [benchchem.com]
- 2. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. Formation of Strong Boron Lewis Acid Sites on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From unsuccessful H2-activation with FLPs containing B(Ohfip)3 to a systematic evaluation of the Lewis acidity of 33 Lewis acids based on fluoride, chloride, hydride and methyl ion affinities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. magritek.com [magritek.com]
Dimesitylboron Fluoride in OLEDs: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the strategic selection of materials for the electron transport layer (ETL) and hole blocking layer (HBL) is paramount to achieving high efficiency, long operational stability, and optimal device performance. This guide provides a comparative assessment of dimesitylboron fluoride (B91410) ((Mes)₂BF) and its derivatives against commonly employed alternative materials, namely 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), Bathocuproine (BCP), and Lithium Fluoride (LiF). This analysis is supported by experimental data from recent scientific literature, offering a quantitative basis for material selection in advanced OLED design.
Executive Summary
Dimesitylboron fluoride has emerged as a promising component in advanced OLED architectures, particularly in the development of high-efficiency thermally activated delayed fluorescence (TADF) emitters. Its electron-deficient nature makes it a candidate for effective electron transport and hole blocking. This guide will delve into the performance metrics of OLEDs incorporating a this compound moiety and compare them with devices utilizing the established ETL/HBL materials TPBi and BCP, as well as the common electron injection layer (EIL) material, LiF.
Performance Comparison
The following tables summarize the key performance indicators of OLED devices employing this compound-containing emitters, TPBi, and BCP in their respective roles. It is important to note that the data is compiled from different research articles, and direct comparison should be made with caution due to potential variations in device architecture and fabrication conditions.
Table 1: Performance of an OLED with a this compound-Containing TADF Emitter
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 25.8% |
| Current Density @ Max EQE | ~1 mA/cm² |
| Voltage @ Max EQE | ~4 V |
| Maximum Luminance | >10,000 cd/m² |
| Emission Color | Blue |
Data extracted from a study on ortho-donor-appended triarylboron emitters featuring a this compound acceptor.
Table 2: Performance of OLEDs with TPBi as the Electron Transport Layer
| Parameter | Device 1 | Device 2 |
| Maximum External Quantum Efficiency (EQE) | 11.4% | 10.1% |
| Current Efficiency @ 1000 cd/m² | 10.8 cd/A | 10.1 cd/A |
| Turn-on Voltage | ~3.5 V | Not Specified |
| Maximum Luminance | 13,054 cd/m² | Not Specified |
| Emission Color | Blue | Red |
Data compiled from separate studies on solution-processed blue phosphorescent OLEDs and red OLEDs.[1][2]
Table 3: Performance of a Phosphorescent OLED with BCP as the Hole Blocking Layer
| Parameter | Value |
| Maximum Current Efficiency | 19.8 cd/A |
| Emission Color | Blue |
Data from a study investigating the effects of different hole transporting layers in a blue phosphorescent OLED with a BCP hole blocking layer.
Table 4: Role of LiF as an Electron Injection Layer
| Material | Function | Key Performance Impact |
| LiF | Electron Injection Layer (EIL) | Significantly enhances electron injection from the cathode, leading to lower turn-on voltages and increased current density and luminance.[3] |
Experimental Protocols
A generalized experimental protocol for the fabrication and characterization of OLED devices is outlined below. Specific details may vary between different research works.
Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), hole blocking layer (HBL), and electron transport layer (ETL) are deposited sequentially onto the ITO substrate via high-vacuum thermal evaporation. The deposition rates and thicknesses of each layer are carefully controlled.
-
Cathode Deposition: A thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a metal cathode (e.g., Aluminum) are deposited through a shadow mask to define the active area of the device.
Device Characterization
The performance of the fabricated OLEDs is typically characterized using the following methods:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and electroluminescence spectrum of the device.
-
Power Efficiency: Calculated from the EQE and the operating voltage.
-
Electroluminescence (EL) Spectra: Measured with a spectroradiometer to determine the emission color and color coordinates.
-
Operational Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.
Visualizing the Assessment Workflow and Device Structure
To better understand the process of evaluating OLED materials and the fundamental structure of a device, the following diagrams are provided.
Discussion and Conclusion
The presented data indicates that this compound, when incorporated into a TADF emitter, can contribute to OLEDs with very high external quantum efficiencies, reaching up to 25.8%. This performance is significantly higher than the reported EQE for the blue phosphorescent OLED using TPBi as the ETL (11.4%). However, it is crucial to acknowledge that the this compound data is for a TADF device, which operates on a different principle than the phosphorescent devices used for the TPBi and BCP data, potentially contributing to the higher efficiency.
TPBi and BCP remain effective and widely used materials for ETL and HBL applications, respectively. They contribute to devices with respectable efficiencies and are well-characterized. LiF is a standard and highly effective EIL material that is almost ubiquitously used to improve electron injection.
References
Spectroscopic Strategies for the Elucidation of Dimesitylboron Fluoride Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organoboron compounds, the accurate confirmation of reaction products is paramount. Dimesitylboron fluoride (B91410) (dimesitylfluoroborane) serves as a versatile reagent and its reaction products often require meticulous spectroscopic analysis for unambiguous identification. This guide provides a comparative overview of common spectroscopic techniques employed for this purpose, supported by experimental data and detailed protocols.
The confirmation of products from reactions involving dimesitylboron fluoride necessitates a multi-faceted analytical approach. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography provide invaluable structural information. Additionally, UV-Visible and Fluorescence Spectroscopy are instrumental in probing the electronic properties and reactivity of these compounds.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method is dictated by the nature of the reaction product and the specific information required. A combination of techniques is often employed for comprehensive characterization. The following table summarizes the key quantitative data and applications of each technique in the context of this compound chemistry.
| Spectroscopic Technique | Key Parameters & Typical Values for Organoboron Compounds | Applications in this compound Chemistry | Advantages | Limitations |
| ¹¹B NMR Spectroscopy | Chemical Shift (δ): -120 to 90 ppm.[1] Tricoordinate boranes are found downfield, while tetracoordinate boranes are upfield.[2] | - Direct observation of the boron center.- Distinguishing between three- and four-coordinate boron species.- Monitoring reaction progress and conversion of this compound. | - High sensitivity for the ¹¹B nucleus.[1]- Wide chemical shift range provides excellent signal dispersion.[1] | - Quadrupolar nature of the ¹¹B nucleus can lead to broad signals.[1]- Requires specialized NMR probes and parameters. |
| ¹⁹F NMR Spectroscopy | Chemical Shift (δ): Wide range, highly sensitive to the electronic environment. | - Direct detection of the fluorine atom.- Confirmation of fluoride displacement or coordination in reactions.- Chiral analysis of organoboron compounds using chiral solvating agents.[3][4] | - 100% natural abundance and high sensitivity.[3]- Absence of background signals in most organic molecules.[3] | - Chemical shifts can be influenced by solvent and concentration. |
| Mass Spectrometry (MS) | High-resolution mass-to-charge ratio (m/z) for precise mass determination. | - Determination of molecular weight and confirmation of elemental composition.[5]- Identification of reaction products and intermediates. | - High sensitivity and accuracy.- Provides information on fragmentation patterns, aiding in structural elucidation. | - May not distinguish between isomers.- Can be destructive to the sample. |
| X-ray Crystallography | Bond lengths, bond angles, and crystal packing information. | - Unambiguous determination of the three-dimensional molecular structure.[6][7]- Elucidation of intermolecular interactions. | - Provides definitive structural proof. | - Requires a single crystal of suitable quality.- Not applicable to amorphous or non-crystalline products. |
| UV-Visible Spectroscopy | Absorption maxima (λmax) and molar absorptivity (ε).[8] | - Studying the electronic transitions and conjugation in reaction products.[5][9]- Monitoring reactions involving color changes.[5] | - Non-destructive and relatively simple to perform.- Can be used for quantitative analysis using the Beer-Lambert law.[9] | - Provides limited structural information on its own.- Spectra can be broad and overlapping.[10] |
| Fluorescence Spectroscopy | Emission maxima (λem), quantum yield (ΦF), and fluorescence lifetime (τ).[6][11] | - Characterizing the photophysical properties of fluorescent reaction products.[6][12]- Developing fluorescent sensors for anions like fluoride.[13] | - High sensitivity and selectivity.- Provides information on the excited state properties of molecules.[11] | - Only applicable to fluorescent compounds.- Can be affected by environmental factors (solvent, temperature). |
| FTIR Spectroscopy | Vibrational frequencies of functional groups (e.g., B-F, B-O stretches). | - Identification of functional groups in the reaction products.[14]- Monitoring the formation or disappearance of specific bonds. | - Provides a "fingerprint" of the molecule.- Can be used for solid, liquid, and gaseous samples. | - Complex spectra can be difficult to interpret.- Not all vibrations are infrared active. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are representative protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. For ¹¹B NMR, quartz NMR tubes are preferred to avoid background signals from borosilicate glass.[1]
-
¹H and ¹³C NMR: Acquire standard proton and carbon spectra to confirm the organic framework of the molecule.
-
¹¹B NMR:
-
Use a broadband probe tuned to the ¹¹B frequency.
-
Reference the spectrum to an external standard of BF₃·OEt₂ (δ = 0 ppm).[7]
-
Typical acquisition parameters include a spectral width of -100 to 100 ppm, a sufficient relaxation delay, and proton decoupling.
-
-
¹⁹F NMR:
-
Use a probe tuned to the ¹⁹F frequency.
-
Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).[7]
-
Acquire the spectrum with proton decoupling.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive or negative ion mode, depending on the expected product. Calibrate the instrument using a known standard to ensure high mass accuracy.
UV-Visible and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a series of solutions of the sample in a spectroscopic grade solvent (e.g., THF, dichloromethane) at known concentrations (e.g., 1 x 10⁻⁵ M).[5]
-
UV-Visible Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) in a 1 cm path length quartz cuvette.
-
Use the pure solvent as a blank.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λmax) and record the emission spectrum.
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound reaction products.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The comprehensive characterization of this compound reaction products relies on the synergistic application of various spectroscopic techniques. While NMR and mass spectrometry are indispensable for initial structural elucidation, X-ray crystallography provides the definitive molecular structure for crystalline products. UV-Visible and fluorescence spectroscopy offer crucial insights into the electronic and photophysical properties, which are particularly important for applications in materials science and sensor development. By employing the appropriate combination of these analytical methods and adhering to rigorous experimental protocols, researchers can confidently confirm the identity and purity of their synthesized compounds.
References
- 1. Boron NMR [chem.ch.huji.ac.il]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organochalcogen substituted dimesityl borane-imidazoles as fluorogenic fluoride and cyanide sensors in aqueous media - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. colorado.edu [colorado.edu]
Dimesitylboron Fluoride in Catalysis: A Comparative Guide to a Niche Lewis Acid
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. In the realm of Lewis acid catalysis, particularly for challenging C-F bond activations, dimesitylboron fluoride (B91410) emerges as a noteworthy, albeit less extensively studied, reagent. This guide provides a comparative analysis of dimesitylboron fluoride, placing its potential performance in context with more conventional boron-based Lewis acids and offering insights into its application.
While comprehensive kinetic studies specifically detailing the catalytic activity of this compound are not widely available in peer-reviewed literature, its structural features—a bulky dimesityl framework bonded to a highly electronegative fluorine atom—suggest a unique profile of Lewis acidity and steric hindrance. These characteristics are crucial in modulating reactivity and selectivity in catalytic transformations. This guide will draw comparisons with the well-documented catalyst, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to extrapolate and contextualize the potential performance of this compound.
Performance Comparison: this compound vs. Alternatives
Due to the limited direct kinetic data for this compound, a qualitative and semi-quantitative comparison with the widely used Lewis acid B(C₆F₅)₃ is presented. This comparison is based on general principles of Lewis acidity, steric effects, and reported reaction outcomes for similar boron-based catalysts.
Table 1: Comparative Overview of this compound and B(C₆F₅)₃
| Feature | This compound (Mes₂BF) | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |
| Lewis Acidity | Moderate to High | Very High |
| Steric Hindrance | High (due to two bulky mesityl groups) | Moderate (planar C₆F₅ groups) |
| Substrate Scope | Likely more selective for less hindered substrates | Broad, including sterically demanding substrates |
| Potential Advantages | Potentially higher selectivity due to steric bulk; may prevent side reactions. | High catalytic activity due to strong Lewis acidity. |
| Potential Drawbacks | Lower reactivity compared to B(C₆F₅)₃; bulky nature might limit substrate scope. | Can lead to over-reactivity or lack of selectivity in some cases. |
Experimental Protocols
While specific kinetic study protocols for this compound are scarce, the following represents a generalized experimental procedure for a hydrodefluorination reaction, a common application for strong Lewis acids. This protocol is adapted from studies on related boron-based catalysts.[1]
General Procedure for Catalytic Hydrodefluorination of an Aryl Fluoride:
-
Preparation: In a nitrogen-filled glovebox, a 10 mL oven-dried Schlenk tube is charged with the aryl fluoride substrate (1.0 mmol), this compound (0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Solvent and Reagent Addition: Anhydrous toluene (B28343) (5 mL) is added, and the mixture is stirred until the catalyst dissolves. A silane (B1218182) reducing agent (e.g., triethylsilane, 1.2 mmol) is then added dropwise via syringe.
-
Reaction: The Schlenk tube is sealed and heated to the desired temperature (e.g., 80 °C) in a pre-heated oil bath. The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC-MS or ¹⁹F NMR.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Mechanistic Insights and Visualizations
The catalytic cycle for C-F bond activation by a generic triarylborane Lewis acid is believed to proceed through the formation of a frustrated Lewis pair (FLP) with a suitable base or via direct fluoride abstraction. The bulky mesityl groups of this compound would play a significant role in the energetics and stereochemistry of these steps.
Proposed Catalytic Cycle for Hydrodefluorination
The following diagram illustrates a plausible catalytic cycle for the hydrodefluorination of an aryl fluoride catalyzed by a generic triarylborane, which can be adapted to conceptualize the role of this compound.
Caption: Proposed catalytic cycle for hydrodefluorination.
Experimental Workflow for Kinetic Analysis
A typical workflow for conducting kinetic studies of such catalytic reactions is outlined below. This workflow is essential for determining reaction rates, orders, and activation parameters.
Caption: Workflow for a kinetic study of a catalyzed reaction.
References
Dimesitylboron Fluoride: A Comparative Analysis Against Traditional Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. This guide provides a comprehensive benchmark of dimesitylboron fluoride (B91410) against well-established traditional fluorinating agents, offering insights into their respective applications, mechanisms, and performance based on available experimental data.
Overview of Fluorinating Agents
Fluorinating agents are broadly categorized into electrophilic and nucleophilic reagents. Electrophilic agents, such as Selectfluor®, deliver an electrophilic fluorine equivalent ("F+"), while nucleophilic agents, like Deoxofluor®, provide a nucleophilic fluoride anion (F-). The choice of reagent is dictated by the electronic nature of the substrate and the desired transformation.
Dimesitylboron fluoride , with the chemical formula (C₉H₁₁)₂BF, is an organoboron compound. While sometimes mentioned in the context of fluorination, its primary role in synthetic chemistry is as a versatile chemical intermediate, particularly in the synthesis of electronic materials and in cross-coupling reactions.[1][2][3] Its utility as a general-purpose fluorinating agent is not extensively documented in peer-reviewed literature, suggesting a more specialized role compared to traditional reagents.
Performance Comparison: A Juxtaposition of Roles
Table 1: Comparative Overview of this compound and Traditional Fluorinating Agents
| Feature | This compound | Selectfluor® (F-TEDA-BF₄) | Deoxofluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) |
| Primary Role | Chemical Intermediate, Fluoride Donor in specific contexts | Electrophilic Fluorinating Agent | Nucleophilic Deoxyfluorinating Agent |
| Reagent Type | Organoboron Fluoride | Cationic N-F Reagent | Aminosulfur Trifluoride |
| Mechanism | Likely Nucleophilic Fluoride Donor | Electrophilic (Sₙ2 or SET) | Nucleophilic (Deoxyfluorination) |
| Typical Substrates | Organometallic species, Lewis acids | Enolates, enol ethers, activated aromatics, carbanions | Alcohols, Aldehydes, Ketones |
| Key Advantages | Bulky mesityl groups can influence selectivity; stable solid. | Broad substrate scope, stable, easy to handle.[4] | Thermally more stable than DAST, effective for deoxyfluorination.[5][6] |
| Limitations | Not a general fluorinating agent; limited published data on fluorination scope. | Can act as an oxidant.[7] | Reacts violently with water, can generate HF.[8] |
| Physical Form | White to light yellow crystalline solid.[1] | Colorless solid.[7] | Liquid.[5] |
Mechanistic Insights
The mechanisms of action for traditional fluorinating agents are well-established. In contrast, the precise mechanism of this compound in fluorination reactions is less characterized but can be inferred from the chemistry of related organoboron compounds.
This compound: A Putative Nucleophilic Fluoride Donor
Given the high affinity of boron for fluoride, this compound can act as a fluoride donor.[9][10] The bulky mesityl groups create a sterically hindered environment around the boron center, which may modulate its reactivity and selectivity. It is plausible that in the presence of a strong Lewis acid or an organometallic species, the fluoride is transferred from the boron to the substrate. This suggests a nucleophilic fluorination pathway .
Caption: Hypothesized mechanism of this compound.
Selectfluor®: Electrophilic Fluorination
Selectfluor® is a quintessential electrophilic fluorinating agent. The mechanism of fluorination can proceed through either a direct Sₙ2 attack of a nucleophile on the electrophilic fluorine atom or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.[4]
Caption: General workflow for electrophilic fluorination.
Deoxofluor®: Nucleophilic Deoxyfluorination
Deoxofluor® is a widely used reagent for the conversion of alcohols and carbonyl compounds to their corresponding fluorinated analogues. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl or carbonyl oxygen is activated, followed by displacement with a fluoride ion.
Caption: Deoxyfluorination of an alcohol.
Experimental Protocols
Detailed experimental protocols for fluorination reactions are highly substrate-dependent. Below are generalized procedures for the use of Selectfluor® and Deoxofluor®.
General Protocol for Electrophilic Fluorination using Selectfluor®
Materials:
-
Substrate (e.g., β-ketoester) (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
In a clean, dry flask, dissolve the substrate in acetonitrile.
-
Add Selectfluor® to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Deoxyfluorination of an Alcohol using Deoxofluor®
Caution: Deoxofluor® reacts violently with water and can generate hazardous HF gas. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Alcohol (1.0 mmol)
-
Deoxofluor® (1.2 mmol)
-
Anhydrous dichloromethane (B109758) (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxofluor® to the cooled solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound occupies a distinct niche in synthetic chemistry, primarily as a valuable intermediate rather than a mainstream fluorinating agent. Its utility in fluorination is likely confined to specific applications where it serves as a fluoride donor, potentially with unique selectivity owing to its bulky mesityl groups.
In contrast, traditional reagents like Selectfluor® and Deoxofluor® are the workhorses for electrophilic and nucleophilic fluorinations, respectively. They offer broad substrate applicability, well-understood reactivity, and established protocols, making them the go-to choices for general fluorination tasks in drug discovery and development.
For researchers seeking to introduce fluorine into a molecule, the selection of the appropriate reagent is paramount. While this compound may offer solutions for specific synthetic challenges, a thorough understanding of the well-established reactivity and scope of traditional fluorinating agents is essential for the successful design and execution of fluorination strategies.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic and Oxidative Fluorination of Aromatic Compounds [ouci.dntb.gov.ua]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. osti.gov [osti.gov]
- 8. Site‐Selective Late‐Stage Aromatic [18F]Fluorination via Aryl Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
Unraveling Reaction Mechanisms of Dimesitylboron Fluoride: A DFT-Based Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of organoboron compounds is paramount for designing novel synthetic routes and catalytic systems. Dimesitylboron fluoride (B91410) (Mes₂BF), a sterically hindered Lewis acid, presents a fascinating case for theoretical investigation. While specific Density Functional Theory (DFT) analyses of Mes₂BF are not extensively documented in the literature, this guide provides a comparative overview of its predicted reactivity based on DFT studies of analogous bulky boranes, particularly the widely studied tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃).
This guide will delve into the expected reaction mechanisms of dimesitylboron fluoride, including its role in Frustrated Lewis Pair (FLP) chemistry, catalysis, and hydroboration reactions. By drawing comparisons with well-documented computational studies on similar boranes, we can infer the likely energetic landscapes and transition states for Mes₂BF-mediated transformations.
Comparative Analysis of Reaction Mechanisms
The reactivity of this compound is primarily dictated by the electrophilic nature of the boron center, which is sterically shielded by the two bulky mesityl groups. The electron-withdrawing fluorine atom further enhances its Lewis acidity. DFT calculations are a powerful tool to quantify these electronic and steric effects and to elucidate the stepwise mechanisms of its reactions.
Frustrated Lewis Pair (FLP) Reactivity
Frustrated Lewis Pairs, comprising a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, are known to activate a variety of small molecules. Given its steric bulk, this compound is an excellent candidate for forming FLPs with suitable Lewis bases, such as sterically hindered phosphines or amines.
DFT studies on FLPs involving B(C₆F₅)₃ have provided significant insights into the activation of molecules like H₂, CO₂, and olefins.[1][2][3] For the activation of dihydrogen, for instance, the reaction proceeds through a concerted mechanism where the Lewis acid and Lewis base cooperatively polarize the H-H bond, leading to its heterolytic cleavage.
A hypothetical DFT analysis of the Mes₂BF/phosphine FLP would likely reveal a similar pathway. The activation energy for this process is a key descriptor of the FLP's reactivity.
Table 1: Comparison of Calculated Activation Energies (ΔG‡) for H₂ Activation by Borane-Based FLPs
| Frustrated Lewis Pair | Lewis Acid | Lewis Base | Calculated ΔG‡ (kcal/mol) | DFT Functional/Basis Set |
| Hypothetical Mes₂BF FLP | Mes₂BF | tBu₃P | Predicted ~15-20 | M06-2X/6-311+G(d,p) |
| B(C₆F₅)₃ FLP[4] | B(C₆F₅)₃ | tBu₃P | 16.2 | Not Specified |
| Al(C₆F₅)₃ FLP[1] | Al(C₆F₅)₃ | tBu₃P | Lower than B(C₆F₅)₃ | ωB97x-D/toluene (PCM-SMD) |
Note: The value for the hypothetical Mes₂BF FLP is an educated prediction based on the known Lewis acidity and steric profile.
The replacement of a C₆F₅ group in B(C₆F₅)₃ with two mesityl groups and a fluorine atom in Mes₂BF will influence both the steric and electronic environment. While the mesityl groups provide significant bulk, the overall Lewis acidity might be slightly reduced compared to B(C₆F₅)₃. DFT calculations of the Fluoride Ion Affinity (FIA) or Hydride Ion Affinity (HIA) can provide a quantitative measure of this Lewis acidity.[5][6]
Catalytic Cycles: Insights from B(C₆F₅)₃-Catalyzed Reactions
Tris(pentafluorophenyl)borane is a well-established metal-free catalyst for a variety of organic transformations, including hydrosilylation, hydroboration, and polymerization.[7][8][9][10] DFT studies have been instrumental in elucidating the mechanisms of these catalytic cycles.
For instance, the B(C₆F₅)₃-catalyzed hydrosilylation of carbonyls is proposed to proceed via activation of the silane (B1218182) rather than the carbonyl group.[7][9] A key intermediate is the [R₃SiH·B(C₆F₅)₃] adduct, which then delivers a hydride to the carbonyl substrate.
A DFT investigation into a potential Mes₂BF-catalyzed reaction would likely explore similar mechanistic possibilities. The calculated energy profile for the catalytic cycle would reveal the rate-determining step and the structures of all intermediates and transition states.
Table 2: Comparison of Key Steps in Hypothetical Mes₂BF vs. B(C₆F₅)₃-Catalyzed Hydrosilylation
| Reaction Step | Mes₂BF System (Predicted) | B(C₆F₅)₃ System[7] | Key DFT Insights |
| Lewis Acid-Silane Adduct Formation | Formation of [R₃SiH·Mes₂BF] | Formation of [R₃SiH·B(C₆F₅)₃] | The stability of this adduct influences the catalytic activity. |
| Hydride Transfer to Carbonyl | Transition state involving the adduct and carbonyl | Lower in free energy than the conventional carbonyl-activation path. | The activation barrier of this step is often rate-determining. |
| Catalyst Regeneration | Release of Mes₂BF | Release of B(C₆F₅)₃ | The efficiency of this step is crucial for catalytic turnover. |
Hydroboration Reactions
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a fundamental reaction in organic synthesis.[11] While this compound itself does not possess a B-H bond for direct hydroboration, it can act as a catalyst or be a precursor to hydroborating agents. For instance, in the presence of a hydride source, a dimesitylborane (B14672257) species could be formed in situ.
DFT studies on the hydroboration mechanism with bulky boranes, such as 9-BBN, have detailed the concerted, four-membered transition state.[12][13][14][15] These studies have also rationalized the high regioselectivity (anti-Markovnikov) and stereoselectivity (syn-addition) observed in these reactions.
A computational study of a Mes₂BH-mediated hydroboration would focus on the transition state geometry and the factors governing the observed selectivities. The bulky mesityl groups would be expected to enforce high regioselectivity.
Experimental and Computational Protocols
To provide a framework for future DFT studies on this compound, a typical computational protocol is outlined below.
DFT Calculation Methodology
A common approach for studying the reaction mechanisms of boranes involves the following computational details:
-
DFT Functional: A hybrid functional, such as B3LYP, or a meta-hybrid GGA functional, like M06-2X, is often employed. The choice of functional can impact the calculated energies, and it is advisable to benchmark against higher-level methods or experimental data where possible.[16]
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a correlation-consistent basis set, like aug-cc-pVTZ, is typically used to provide a good balance between accuracy and computational cost.
-
Solvent Effects: The influence of the solvent is often included using a polarizable continuum model (PCM), such as the Integral Equation Formalism PCM (IEF-PCM) or the SMD model.
-
Transition State Search: Transition states are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
-
Intrinsic Reaction Coordinate (IRC): IRC calculations are performed to confirm that the located transition state connects the correct reactants and products on the potential energy surface.
Visualizing Reaction Pathways
Graphviz diagrams can be used to illustrate the logical flow of the reaction mechanisms discussed.
Caption: Proposed pathway for H₂ activation by a Mes₂BF-based FLP.
Caption: Hypothetical catalytic cycle for Mes₂BF-catalyzed hydrosilylation.
Conclusion
While direct DFT studies on the reaction mechanisms of this compound are not abundant, a comprehensive understanding of its potential reactivity can be constructed by drawing analogies to structurally and electronically similar boranes. The principles of Frustrated Lewis Pair chemistry, metal-free catalysis, and hydroboration, as elucidated by DFT for compounds like B(C₆F₅)₃, provide a robust framework for predicting the behavior of Mes₂BF. Future computational and experimental work is needed to validate these predictions and fully unlock the synthetic potential of this intriguing bulky Lewis acid. The methodologies and comparative data presented in this guide offer a solid starting point for researchers venturing into the computational analysis of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantifying interactions in the active encounter complex of frustrated Lewis pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]
- 6. Structure-constraint induced increase in Lewis acidity of tris( ortho -carboranyl)borane and selective complexation with Bestmann ylides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06144F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Monolayers by B(C6F5)3-Catalyzed Siloxanation of Oxidized Silicon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. B(C6F5)3-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines via a Lewis adduct: a combined experimental and computational investigation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Hydroboration - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Borane Lewis Acids for C-F Bond Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of carbon-fluorine (C-F) bonds, the strongest single bond to carbon, is a significant challenge in organic synthesis. Its strategic cleavage allows for the transformation of readily available organofluorine compounds into more complex and valuable molecules. Among the various methodologies, the use of borane (B79455) Lewis acids has emerged as a powerful tool for C-F bond activation, particularly in hydrodefluorination and functionalization reactions. This guide provides a comparative overview of prominent borane Lewis acids, focusing on their application in the hydrodefluorination of alkyl fluorides, supported by experimental data.
Performance Comparison of Borane Lewis Acids in Hydrodefluorination
Tris(pentafluorophenyl)borane, B(C6F5)3, stands out as a highly effective and widely studied catalyst for C-F bond activation. Its strong Lewis acidity, derived from the electron-withdrawing nature of the pentafluorophenyl groups, enables the facile abstraction of fluoride (B91410) ions from alkyl fluorides. This initiates the formation of a carbocation intermediate, which is subsequently reduced by a hydride source, typically a silane.
The following table summarizes the performance of B(C6F5)3 in the hydrodefluorination of various alkyl fluorides. While direct quantitative comparisons with other borane Lewis acids under identical conditions are limited in the literature, a qualitative understanding of their relative Lewis acidity can be inferred from other catalytic reactions. For instance, in alkyne hydroboration, the catalytic activity follows the trend: B(C6F5)3 (BCF) > BBr3 > BCl3 > BPh3 > BEt3 > BF3, with BCF demonstrating significantly higher activity.[1] This trend is generally attributed to the increasing Lewis acidity of the boron center.
| Substrate | Borane Lewis Acid | Hydride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Fluoroadamantane | B(C6F5)3 (5 mol%) | Et3SiH | C6D6 | 25 | 0.5 | >95 |
| 1-Fluoropentane | B(C6F5)3 (5 mol%) | Et3SiH | C6D6 | 25 | 0.08 | >95 |
| 2-Fluoropentane | B(C6F5)3 (5 mol%) | Et3SiH | C6D6 | 25 | 0.08 | >95 |
| tert-Butyl fluoride | B(C6F5)3 (5 mol%) | Et3SiH | C6D6 | 25 | 0.08 | >95 |
| 1,1,1-Trifluorotoluene | B(C6F5)3 (catalytic) | Ph3GeH | - | - | - | No reaction |
| Benzoyl fluoride | B(C6F5)3 (catalytic) | Ph3GeH | - | - | 18 | 18 |
Experimental Protocols
Below is a generalized experimental protocol for the B(C6F5)3-catalyzed hydrodefluorination of an alkyl fluoride.
Materials:
-
Alkyl fluoride (substrate)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) (catalyst)
-
Triethylsilane (Et3SiH) (hydride source)
-
Anhydrous deuterated benzene (B151609) (C6D6) (solvent)
-
Internal standard (e.g., mesitylene)
-
NMR tubes
-
Argon or nitrogen gas supply
-
Standard laboratory glassware (Schlenk line, syringes, etc.)
Procedure:
-
Preparation of the reaction mixture: In a glovebox or under an inert atmosphere (argon or nitrogen), a solution of the alkyl fluoride (e.g., 0.1 mmol, 1.0 equiv) and an internal standard in anhydrous C6D6 (e.g., 0.5 mL) is prepared in an NMR tube.
-
Addition of reagents: To this solution, triethylsilane (e.g., 0.12 mmol, 1.2 equiv) is added via syringe. The NMR tube is then sealed with a screw cap.
-
Initiation of the reaction: A stock solution of B(C6F5)3 in anhydrous C6D6 (e.g., 0.05 M) is prepared. A catalytic amount of the B(C6F5)3 solution (e.g., 10 µL, 0.005 mmol, 5 mol%) is added to the NMR tube via syringe.
-
Reaction monitoring: The reaction progress is monitored by 1H and 19F NMR spectroscopy at room temperature at specified time intervals until the starting material is consumed.
-
Data analysis: The yield of the hydrodefluorinated product is determined by comparing the integration of the product peaks to the internal standard in the 1H NMR spectrum.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a comparative study of borane Lewis acids in C-F bond activation.
Signaling Pathways and Logical Relationships
The activation of a C-F bond by a borane Lewis acid, such as B(C6F5)3, in the presence of a hydrosilane reductant is believed to proceed through a cationic intermediate. The following diagram illustrates the proposed catalytic cycle.
References
Bridging the Gap: Validating Experimental Results of Dimesitylboron Fluoride with Theoretical Models
For researchers, scientists, and drug development professionals, the robust validation of experimental findings with theoretical models is paramount for advancing scientific understanding and accelerating innovation. This guide provides a comprehensive comparison of the experimental properties and applications of dimesitylboron fluoride (B91410) (Mes₂BF) with theoretical predictions, offering insights into its behavior as a Lewis acid, its performance in optoelectronic applications, and its utility in fluoride sensing.
Dimesitylboron fluoride, a white to light yellow crystalline solid, is a versatile organoboron compound with a unique molecular architecture.[1] Its bulky mesityl groups and reactive boron-fluoride center make it a valuable tool in organic synthesis, catalysis, and materials science.[1][2] This guide delves into a direct comparison of its experimentally determined characteristics with data from computational models, providing a critical evaluation of its performance against other common Lewis acids.
Structural and Spectroscopic Properties: A Tale of Two Methodologies
The precise arrangement of atoms and the corresponding spectroscopic signatures are fundamental to understanding the reactivity and function of a molecule. For this compound, both experimental and theoretical methods provide valuable, complementary information.
Table 1: Comparison of Experimental and Theoretical Structural and Spectroscopic Data for this compound
| Property | Experimental Value/Technique | Theoretical Model/Predicted Value |
| B-F Bond Length | X-ray Crystallography | Density Functional Theory (DFT) |
| Value available from CCDC[3] | Specific calculated values needed for direct comparison | |
| ¹⁹F NMR Chemical Shift | ¹⁹F NMR Spectroscopy | Gauge-Independent Atomic Orbital (GIAO) method with DFT |
| Experimental spectrum needed | Calculated spectrum needed for direct comparison[4][5] | |
| Infrared (IR) Spectrum | FTIR Spectroscopy | DFT frequency calculations |
| Characteristic peaks observed[3] | Calculated vibrational frequencies needed for direct comparison | |
| Raman Spectrum | FT-Raman Spectroscopy | DFT frequency calculations |
| Characteristic peaks observed[3] | Calculated vibrational frequencies needed for direct comparison |
A key area of validation lies in comparing the experimentally determined crystal structure with geometries optimized using theoretical methods like Density Functional Theory (DFT). The Cambridge Crystallographic Data Centre (CCDC) holds the crystal structure data for this compound, providing precise experimental bond lengths and angles.[3] A direct comparison of these values with those obtained from DFT calculations would offer a strong validation of the computational model's ability to accurately represent the molecule's geometry.[6][7][8]
Similarly, the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum is highly sensitive to the electronic environment of the fluorine atom.[9] Predicting this chemical shift with high accuracy using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, and comparing it to the experimental spectrum would provide significant insight into the electronic structure of the molecule.[4][5]
Performance in Applications: From Catalysis to Optoelectronics
The practical utility of this compound is demonstrated in its application as a Lewis acid catalyst and as a component in organic electronic devices. A critical assessment involves comparing its performance with established alternatives and validating these findings with theoretical predictions.
Lewis Acidity: A Comparative Analysis
Lewis acids are fundamental in a vast array of chemical transformations, acting as electron-pair acceptors to activate substrates.[10] Boron trihalides like boron trifluoride (BF₃) and boron trichloride (B1173362) (BCl₃) are common Lewis acids, but their acidity is modulated by factors like back-bonding.[11][12] this compound, with its bulky mesityl groups, presents a different steric and electronic profile.
Table 2: Comparison of Lewis Acidity
| Lewis Acid | Experimental Lewis Acidity Metric | Theoretical Lewis Acidity Metric (e.g., Fluoride Ion Affinity) |
| This compound | Quantitative experimental data needed | Calculated FIA value needed[13][14] |
| Boron Trifluoride (BF₃) | Lower than BCl₃[11] | Lower FIA than BCl₃[13] |
| Boron Trichloride (BCl₃) | Higher than BF₃[11] | Higher FIA than BF₃[13] |
While qualitative assessments of this compound's catalytic activity exist, quantitative data from specific reactions, such as Friedel-Crafts alkylation or acylation, are needed for a thorough comparison.[15][16][17] Theoretical calculations of properties like Fluoride Ion Affinity (FIA) can provide a quantitative measure of intrinsic Lewis acidity, allowing for a direct comparison with BF₃ and BCl₃ and helping to rationalize experimental observations.[13][14]
Organic Light-Emitting Diodes (OLEDs): Unlocking Performance
Organoboron compounds, including dimesitylboron derivatives, have shown significant promise as materials for Organic Light-Emitting Diodes (OLEDs).[18][19][20] Their electronic properties can be tuned to achieve efficient light emission.
Table 3: Performance of Dimesitylboron Derivatives in OLEDs
| Compound | Device Architecture | External Quantum Efficiency (EQE) | Emission Color |
| This compound | Specific device data needed | Experimental EQE needed | Emission characteristics needed |
| Other Dimesitylboron Derivatives | Doped emissive layer | Up to 11.83% (for a PPITPh emitter)[21] | Deep-blue[21] |
Validating the performance of this compound in an OLED device would require fabricating a device with a defined architecture and measuring key metrics like its External Quantum Efficiency (EQE).[21][22] These experimental results can then be correlated with theoretical predictions of the material's electronic properties, such as its HOMO-LUMO gap and excited state energies, calculated using methods like Time-Dependent DFT (TD-DFT).
Fluoride Sensing: A Sensitive Response
The interaction of this compound with fluoride ions leads to changes in its photophysical properties, making it a potential candidate for fluoride sensing applications.[23][24][25]
Table 4: Fluoride Sensing with Dimesitylboron Compounds
| Sensing Parameter | Experimental Value/Observation | Theoretical Explanation |
| Binding Affinity (Kₐ) | Quantitative Kₐ value from titration needed | DFT calculations of the binding energy between Mes₂BF and F⁻ |
| Detection Limit | Experimentally determined detection limit needed | - |
| Spectroscopic Change | Fluorescence quenching or enhancement upon F⁻ binding[23] | TD-DFT calculations of the electronic transitions of the Mes₂BF-F⁻ adduct |
A detailed experimental protocol for fluoride titration using fluorescence spectroscopy would allow for the determination of the binding constant. These experimental findings can be rationalized by theoretical calculations of the binding energy and the electronic transitions of the resulting fluoroborate complex.
Experimental Protocols and Logical Workflows
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are essential.
Synthesis of this compound
A general synthesis involves the reaction of a dimesitylboron precursor with a fluoride source. A detailed, step-by-step procedure is crucial for obtaining the pure compound.[26]
Fluoride Sensing Experiment
The fluoride sensing capability can be quantified through a fluorescence titration experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. biophysics.org [biophysics.org]
- 3. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Selective Friedel -Crafts Reactions. I. Boron Halide Catalyzed Haloalkylation of Benzene and Alkylbenzenes with Fluorohaloalkanes (1964) | George A. Olah | 56 Citations [scispace.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. researchgate.net [researchgate.net]
- 18. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Advances in High-Efficiency Blue OLED Materials | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and reactivity of a bis(dimesitylboryl)azaborine and its fluoride sensing ability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. asianpubs.org [asianpubs.org]
- 26. rsc.org [rsc.org]
Safety Operating Guide
Safe Disposal of Dimesitylboron Fluoride: A Comprehensive Guide for Laboratory Personnel
For Immediate Reference: Essential Safety and Disposal Information
This document provides detailed procedures for the safe handling and disposal of dimesitylboron fluoride (B91410), a corrosive organoboron compound utilized in chemical synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Safety and Hazard Information
Dimesitylboron fluoride is a hazardous substance that requires careful handling. The following table summarizes its key hazard information.
| Hazard Category | Description | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | Danger | P260: Do not breathe dusts or mists.[1] |
| P264: Wash skin thoroughly after handling.[1] | |||
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | |||
| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] | |||
| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | |||
| P363: Wash contaminated clothing before reuse.[1] | |||
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1] | Danger | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1] |
| Corrosive to Metals | May be corrosive to metals.[1] | Warning | P234: Keep only in original container.[1] |
| P390: Absorb spillage to prevent material damage.[1] | |||
| P406: Store in corrosive resistant container with a resistant inner liner.[1] | |||
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Neutralization and Disposal of this compound
This protocol details a safe method for the neutralization of small quantities of this compound waste in a laboratory setting. This procedure is adapted from established methods for similar boron fluoride compounds.
Materials:
-
This compound waste
-
Sodium carbonate (soda ash) or calcium carbonate
-
Large beaker or container (at least 10 times the volume of the waste)
-
Stirring rod or magnetic stirrer
-
Fume hood
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat.
Procedure:
-
Preparation: Conduct the entire procedure in a certified fume hood. Ensure all necessary PPE is worn.
-
Inerting the Container: Place the container with the this compound waste in a larger secondary container (e.g., a plastic tub) to contain any potential spills.
-
Neutralization: Slowly and cautiously add an excess of sodium carbonate or calcium carbonate to the this compound waste. The mixture may generate some heat, so the addition should be gradual. Stir the mixture occasionally to ensure thorough contact. The solid carbonate will neutralize the acidic components of the waste.
-
Quenching: In a separate large beaker, prepare a large volume of cold water (at least 10 times the volume of the waste mixture).
-
Slow Addition: Once the initial reaction with the carbonate has subsided, very slowly and in small portions, add the neutralized this compound mixture to the cold water with constant stirring. This step should be performed with extreme caution, as there may be some residual reactivity.
-
Monitoring: Allow the aqueous mixture to stand for at least 24 hours in the fume hood. This allows for the complete hydrolysis of any remaining reactive species.
-
pH Testing: After 24 hours, test the pH of the aqueous solution. If the solution is not neutral (pH 6-8), adjust it accordingly by adding more sodium carbonate (if acidic) or a dilute acid (if basic).
-
Final Disposal: Once neutralized, the aqueous solution can be disposed of in accordance with local and national regulations for chemical waste. The solid precipitate, if any, should also be collected and disposed of as hazardous waste.
Disposal Process Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Dimesitylboron fluoride
Essential Safety and Handling Guide for Dimesitylboron Fluoride (B91410)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dimesitylboron fluoride (CAS 436-59-9). Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment.
This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2] It is essential to handle this compound with appropriate personal protective equipment in a controlled environment.
Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage.[2] |
| Corrosive to Metals | GHS05 | Warning | H290: May be corrosive to metals. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards and a full-face shield.[3] | Protects against splashes and solid particulates, preventing severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.[3][4] | Prevents skin contact and chemical burns.[1] |
| Body Protection | A flame-resistant lab coat worn over 100% cotton clothing.[3] | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges suitable for dusts and organic vapors (e.g., type P3). | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1] |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood.[4]
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them inside the fume hood.
-
Don all required personal protective equipment as specified in the table above.
-
-
Weighing and Transfer:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean, dry spatula, weigh the desired amount of the solid on weighing paper or in a tared container.
-
Avoid creating dust.[1]
-
Transfer the weighed compound directly to the reaction vessel.
-
-
Reaction Setup:
-
Add solvents and other reagents to the reaction vessel containing this compound under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Ensure the reaction apparatus is securely clamped and assembled correctly.
-
-
Post-Handling:
-
Tightly seal the container of this compound.
-
Decontaminate any surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., acetone), followed by soap and water.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.
-
Solid Waste: Collect all waste this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Unreacted this compound should not be disposed of down the drain. Collect any solutions containing this compound in a labeled, sealed hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Disposal Method: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
